molecular formula C5H3BrIN B1523276 3-Bromo-4-iodopyridine CAS No. 89167-19-1

3-Bromo-4-iodopyridine

Cat. No.: B1523276
CAS No.: 89167-19-1
M. Wt: 283.89 g/mol
InChI Key: LKDNPXCBLVOBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-iodopyridine is a useful research compound. Its molecular formula is C5H3BrIN and its molecular weight is 283.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDNPXCBLVOBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680551
Record name 3-Bromo-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89167-19-1
Record name 3-Bromo-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89167-19-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of 3-Bromo-4-iodopyridine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-iodopyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound has emerged as a strategically significant and versatile building block in modern synthetic chemistry. Its dihalogenated structure, featuring two distinct halogen atoms on the pyridine scaffold, allows for exceptional control over regioselective functionalization. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, enabling sequential, site-selective cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and reactivity of this compound. We delve into its critical applications in medicinal chemistry and drug discovery, supported by detailed experimental protocols for key transformations and authoritative references. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a reagent is paramount for its effective application in synthesis. This compound is a white to yellow solid at room temperature and is noted for its sensitivity to light.[1]

Physical and Chemical Properties

The key physicochemical identifiers and properties for this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 89167-19-1[1][2]
Molecular Formula C₅H₃BrIN[3]
Molecular Weight 283.89 g/mol [3]
Appearance White to yellow solid[1]
Melting Point 111-115 °C[1][3]
Boiling Point 264 °C[1]
Density ~2.347 g/cm³[1]
pKa 1.50 ± 0.18 (Predicted)[1]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO).[4]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C, protected from light.[1][4]
Spectroscopic Data Summary

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following data represent typical spectral characteristics.

SpectroscopyCharacteristic Features
¹H NMR The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C-2, C-5, and C-6 positions of the pyridine ring. The coupling patterns (doublets and doublets of doublets) will be characteristic of the trisubstituted pyridine ring system.
¹³C NMR The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the halogens (C-3 and C-4) will be significantly shifted.
Infrared (IR) Key absorption bands include C=C and C=N ring stretching vibrations around 1570 cm⁻¹ and 1450 cm⁻¹. A C-Br stretching vibration is expected around 670 cm⁻¹.[5]
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key fragments would correspond to the loss of iodine ([M-I]⁺) and bromine ([M-Br]⁺).[5]

Synthesis and Purification

While various synthetic routes exist for halogenated pyridines, a common and effective method for preparing this compound involves a diazotization-iodination sequence starting from a suitable aminopyridine precursor. The synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, follows a similar logic of halogenating an aminopyridine starting material.[6]

Generalized Synthetic Protocol: Diazotization of 3-Bromo-4-aminopyridine

This protocol is based on established Sandmeyer-type reactions for converting aromatic amines to aryl halides. The causality behind this choice rests on the reliability of diazonium salt chemistry for introducing a wide range of functionalities onto an aromatic ring.

Step-by-Step Methodology:

  • Diazonium Salt Formation: A solution of 3-bromo-4-aminopyridine (1.0 eq) is prepared in an aqueous acidic medium (e.g., hydroiodic acid or sulfuric acid) and cooled to 0-5 °C in an ice-salt bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

  • Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.2 eq) is added dropwise to the amine solution. The temperature must be strictly maintained below 5 °C during the addition to ensure the stability of the diazonium salt. The reaction is stirred for a short period (e.g., 30 minutes) at this temperature.

  • Iodination: An aqueous solution of potassium iodide (KI) is added to the reaction mixture. The mixture is then allowed to warm to room temperature and may be gently heated to drive the substitution reaction to completion, leading to the evolution of nitrogen gas.

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to a neutral or slightly basic pH.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Strategic Synthetic Applications

The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bond.[7] This allows for highly regioselective functionalization at the 4-position, leaving the bromine at the 3-position available for subsequent transformations.

Regioselective Sonogashira Coupling

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[8][9] With this compound, this reaction proceeds with high selectivity at the C-4 position.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add this compound, Pd(PPh₃)₄, and CuI to a dry Schlenk flask B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add anhydrous, degassed THF and Triethylamine B->C D 4. Add terminal alkyne (e.g., Phenylacetylene) dropwise via syringe C->D E 5. Stir at room temperature D->E F 6. Monitor reaction progress by TLC or LC-MS E->F G 7. Dilute with Et₂O and filter through Celite® F->G H 8. Wash filtrate with aq. NH₄Cl, NaHCO₃, and brine G->H I 9. Dry over Na₂SO₄ and concentrate in vacuo H->I J 10. Purify by flash chromatography I->J

Caption: Workflow for the regioselective Sonogashira coupling at the C-4 position.

  • Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI) (0.1 eq).[10]

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., THF) and a base (e.g., triethylamine, Et₃N) via syringe.[10]

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is typically diluted with an organic solvent and filtered through Celite® to remove catalyst residues. The filtrate is then washed with aqueous solutions, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[11] This transformation is fundamental in medicinal chemistry for synthesizing aryl amines. When applied to this compound, the amination can be directed selectively to the C-4 position.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I ArPd(II)(X)L2 ArPd(II)(I)L₂ OxAdd->ArPd(II)(X)L2 AmineCoord Amine Coordination ArPd(II)(X)L2->AmineCoord R'NH₂ AmideComplex [ArPd(II)(NHR')L₂]⁺ AmineCoord->AmideComplex Deprotonation Deprotonation (Base) AmideComplex->Deprotonation AmidoComplex ArPd(II)(NR')L₂ Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim Ar-NR' RedElim->Pd(0)L2

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or a dialkylbiarylphosphine), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).[12][13]

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Solvent and Heating: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring for several hours.

  • Work-up and Purification: After cooling, the reaction is quenched, diluted with an organic solvent, and washed. The product is then isolated and purified, usually by column chromatography.

Applications in Medicinal Chemistry

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Halogenated pyridines like this compound are invaluable intermediates for constructing complex drug candidates.[14] The ability to perform sequential, regioselective cross-couplings allows for the efficient assembly of polysubstituted pyridine cores found in many biologically active molecules, such as kinase inhibitors for oncology.[7] The substitution of a pyridine ring for a benzene ring can also alter a molecule's pharmacokinetic properties, potentially leading to analogues with improved characteristics.[15]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for safety.

  • Hazard Assessment: The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), be harmful if inhaled (H332), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][17]

  • Handling Procedures: Avoid breathing dust, fumes, or vapors. Do not allow the substance to come into contact with skin or eyes. Ensure all equipment is properly grounded to prevent static discharge.[16]

  • Storage: this compound is light-sensitive and should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[1][4]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its carbon-iodine and carbon-bromine bonds. This unique characteristic provides chemists with a reliable platform for regioselective, sequential cross-coupling reactions, enabling the efficient and controlled synthesis of complex, polysubstituted pyridine derivatives. Its demonstrated importance in the construction of pharmacologically relevant scaffolds solidifies its role as an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

An In-depth Technical Guide to 3-Bromo-4-iodopyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-iodopyridine is a strategically important, dihalogenated heterocyclic building block in modern organic synthesis and medicinal chemistry. Its value lies in the differential reactivity of the bromine and iodine substituents on the pyridine ring, enabling chemists to perform selective and sequential functionalization. This allows for the construction of complex, polysubstituted pyridine derivatives that are key scaffolds in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors for targeted therapies. This guide provides a comprehensive overview of this compound, detailing its synthesis, exploring its reactivity in cornerstone cross-coupling reactions, and illustrating its potential application in drug discovery programs.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for reproducibility and safety in a research setting. The core identifiers and key physicochemical properties of this compound are summarized below.

IdentifierValueSource(s)
CAS Number 89167-19-1[1][2]
IUPAC Name This compound[1][2]
Molecular Formula C₅H₃BrIN[1][2]
Molecular Weight 283.89 g/mol [2]
SMILES C1=CN=CC(=C1I)Br[2]
InChI InChI=1S/C5H3BrIN/c6-4-3-8-2-1-5(4)7/h1-3H[1]
Appearance White to yellow or pink solid/powder[2]
Melting Point 111-118 °C[2]
Boiling Point ~264 °C[3]

Synthesis of this compound

The synthesis of this compound can be approached from several precursors. A plausible and efficient route starts from the readily available 3-bromopyridine, involving a directed ortho-metalation followed by iodination.

Experimental Protocol: Synthesis from 3-Bromopyridine

This protocol is based on established methodologies for the functionalization of pyridine rings.

Step 1: Directed Lithiation of 3-Bromopyridine

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to the THF.

  • To this solution, add a solution of 3-bromopyridine in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

Step 2: Iodination

  • While maintaining the temperature at -78 °C, slowly add a solution of iodine (I₂) in anhydrous THF to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

  • Gradually warm the reaction mixture to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Utility: A Tale of Two Halogens

The synthetic power of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at the 4-position under milder conditions, while the more robust C-Br bond at the 3-position remains available for subsequent transformations.

Sequential Cross-Coupling Workflow

This selective reactivity enables a powerful synthetic strategy for creating highly decorated pyridine scaffolds.

G A This compound B Suzuki, Sonogashira, or Buchwald-Hartwig Coupling (Milder Conditions) A->B Reaction at C4 (Iodine) C 4-Substituted-3-bromopyridine Intermediate B->C D Suzuki, Sonogashira, or Buchwald-Hartwig Coupling (Harsher Conditions) C->D Reaction at C3 (Bromine) E 3,4-Disubstituted Pyridine (Final Product) D->E G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 MAPK p38 MAPK MAP2K->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Inhibitor Pyridine-based Inhibitor Inhibitor->p38 MAPK Inhibition

References

An In-depth Technical Guide to the Synthesis and Preparation of 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-Bromo-4-iodopyridine, a key building block in medicinal chemistry and drug development. The primary focus is a detailed, field-proven protocol starting from commercially available 4-aminopyridine, proceeding through a regioselective bromination and a subsequent Sandmeyer-type diazotization-iodination reaction. This guide explains the causality behind experimental choices, ensuring scientific integrity and reproducibility. Alternative, though less common, synthetic approaches are also critically evaluated. Detailed experimental procedures, data presentation in tabular format, and visual representations of the synthetic workflow are included to aid researchers, scientists, and drug development professionals in the successful synthesis of this important heterocyclic compound.

Introduction and Strategic Importance

This compound is a valuable heterocyclic intermediate, prized for its orthogonal reactivity in cross-coupling reactions. The presence of two different halogen atoms at specific positions on the pyridine ring allows for selective functionalization. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling sequential and site-selective introduction of different moieties. This feature makes this compound a highly sought-after building block in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.

This guide provides a detailed and reliable method for the preparation of this compound, emphasizing a practical and scalable approach for a research or process chemistry setting.

Recommended Synthetic Route: A Two-Step Approach from 4-Aminopyridine

The most reliable and efficient synthesis of this compound commences with the readily available and inexpensive 4-aminopyridine. The overall strategy involves two key transformations:

  • Regioselective Bromination: Introduction of a bromine atom at the C-3 position of 4-aminopyridine.

  • Diazotization-Iodination (Sandmeyer-type reaction): Conversion of the 4-amino group to a diazonium salt, which is subsequently displaced by an iodide.

This route is favored due to the high yields, regioselectivity, and the use of common laboratory reagents.

Overall Synthetic Workflow

The following diagram illustrates the recommended two-step synthesis.

Synthetic_Workflow 4-Aminopyridine 4-Aminopyridine 4-Amino-3-bromopyridine 4-Amino-3-bromopyridine 4-Aminopyridine->4-Amino-3-bromopyridine  NBS, Acetonitrile, 0°C to RT   This compound This compound 4-Amino-3-bromopyridine->this compound 1. NaNO₂, H₂SO₄, 0-5°C 2. KI, H₂O

Caption: Recommended two-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 4-Amino-3-bromopyridine

The first step involves the electrophilic bromination of 4-aminopyridine. The amino group is a strong activating group and directs the incoming electrophile to the ortho positions (C-3 and C-5). Monobromination is achieved by careful control of stoichiometry and reaction conditions.

Reaction Mechanism: The amino group at C-4 activates the pyridine ring towards electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as a convenient and solid source of electrophilic bromine. The reaction proceeds with high regioselectivity for the C-3 position due to the directing effect of the amino group.

Detailed Protocol:

  • To a stirred mixture of 4-aminopyridine (20.0 g, 0.21 mol) in acetonitrile (300.0 mL) in a flask protected from light, add N-bromosuccinimide (NBS) (39.8 g, 0.22 mol) in portions at 0°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, dichloromethane/methanol = 20:1) to yield 4-amino-3-bromopyridine as a light yellow solid.

ParameterValueReference
Starting Material4-Aminopyridine[1]
ReagentN-Bromosuccinimide (NBS)[1]
SolventAcetonitrile[1]
Temperature0°C to Room Temperature[1]
Reaction Time24 hours[1]
Typical Yield~91%[1]
Step 2: Synthesis of this compound via Sandmeyer-type Reaction

This step is a classic Sandmeyer-type transformation. The 4-amino group of 4-amino-3-bromopyridine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to yield the desired this compound.

Reaction Mechanism: The reaction proceeds through the formation of a diazonium salt, which is an excellent leaving group (N₂ gas). The iodide ion from potassium iodide then acts as a nucleophile, attacking the carbon atom of the pyridine ring and displacing the nitrogen. For iodination in Sandmeyer reactions, a copper(I) catalyst is often not necessary, as the iodide ion itself is a sufficiently strong reducing agent to initiate the radical process.

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Iodination 4-Amino-3-bromopyridine 4-Amino-3-bromopyridine Diazonium_Salt Diazonium_Salt 4-Amino-3-bromopyridine->Diazonium_Salt NaNO₂, H₂SO₄ 0-5°C This compound This compound Diazonium_Salt->this compound KI, H₂O -N₂

Caption: Key stages of the Sandmeyer-type reaction.

Detailed Protocol:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-bromopyridine (17.3 g, 0.1 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (100 mL).

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in cold water (30 mL).

  • Add the sodium nitrite solution dropwise to the cooled suspension of the aminopyridine, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate larger beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in water (50 mL) and cool to 0-5°C.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated sodium thiosulfate solution to neutralize any excess iodine.

  • Basify the mixture to a pH of 8-9 with a cold aqueous sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

ParameterValueRationale
Starting Material4-Amino-3-bromopyridineProduct of Step 1
Diazotizing AgentSodium Nitrite / Sulfuric AcidGenerates nitrous acid in situ
Iodinating AgentPotassium IodideSource of iodide nucleophile
Temperature0-5°C (Diazotization)Prevents decomposition of the unstable diazonium salt
Reaction Time1-2 hours (Iodination)Allows for complete displacement of the diazonium group
Expected Yield65-80%Based on similar transformations

Alternative Synthetic Strategies: A Critical Evaluation

While the Sandmeyer-type route is highly recommended, it is instructive for the research scientist to be aware of other potential, albeit more challenging, synthetic pathways.

Direct Iodination of 3-Bromopyridine

The direct introduction of an iodine atom at the C-4 position of 3-bromopyridine is an attractive, atom-economical approach. However, direct electrophilic halogenation of the pyridine ring is notoriously difficult due to the electron-deficient nature of the heterocycle. Such reactions often require harsh conditions and can lead to mixtures of regioisomers. Regioselective iodination at the C-4 position of 3-bromopyridine is not a well-established or high-yielding procedure.

Metal-Catalyzed Cross-Coupling Approaches

In principle, this compound could be synthesized via a metal-catalyzed cross-coupling reaction. This would likely involve a di-lithiated or di-boronated pyridine intermediate, which would then be sequentially halogenated. However, controlling the regioselectivity of such reactions can be challenging, and this approach is generally more complex and less direct than the Sandmeyer route.

Lithiation of 3-Bromopyridine

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. However, the lithiation of 3-bromopyridine typically occurs at the C-3 position via halogen-metal exchange, not at the C-4 position. While ortho-lithiation of 3-halopyridines at the C-4 position can be achieved, it often requires specific directing groups and carefully controlled conditions. Direct lithiation at C-4 followed by quenching with an iodine source is not a straightforward or commonly employed method for this target molecule.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence starting from 4-aminopyridine. This method, involving a regioselective bromination followed by a Sandmeyer-type diazotization-iodination, offers high yields, excellent control of regiochemistry, and utilizes readily available reagents and standard laboratory techniques. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and successfully prepare this versatile and valuable synthetic building block. While alternative synthetic strategies exist in theory, they present significant challenges in terms of regioselectivity and practicality, reinforcing the superiority of the recommended route for most applications.

References

Introduction: Navigating the Chemistry and Hazards of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-iodopyridine

This compound is a di-halogenated heterocyclic compound that serves as a valuable intermediate and building block in medicinal chemistry and drug development. Its unique substitution pattern allows for selective functionalization through various cross-coupling reactions, making it a critical component in the synthesis of complex molecular architectures. However, its utility in the laboratory is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded perspective on the safe handling, storage, and emergency management of this compound. By understanding the causality behind each safety recommendation, laboratory personnel can cultivate a culture of safety that is both compliant and intuitive.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The primary step in safely handling any chemical is a thorough understanding of its intrinsic hazards. This compound is classified as a hazardous substance, and its risks must be managed through a structured approach.

Globally Harmonized System (GHS) Classification

The compound is associated with multiple hazard statements under the GHS, which form the basis of all handling protocols.

GHS Hazard Code Hazard Statement Implication for Laboratory Work
H302 Harmful if swallowedAccidental ingestion of even small quantities can lead to toxic effects. This underscores the critical importance of strict hygiene, prohibiting eating or drinking in the lab, and preventing hand-to-mouth contact.
H332 Harmful if inhaledThe powder form of this solid can be easily aerosolized. Inhalation can cause systemic harm. All handling of the solid must be performed within an engineering control like a fume hood.
H315 Causes skin irritationDirect contact with the skin can cause local irritation or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.
H319 Causes serious eye irritationContact with the eyes can result in significant irritation. The use of chemical splash goggles is mandatory to protect against accidental splashes or contact with airborne powder.
H335 May cause respiratory irritationIn addition to being harmful upon inhalation, the compound can irritate the respiratory tract, leading to coughing and discomfort. This further reinforces the requirement for handling in a well-ventilated area.
The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management involves implementing controls in a specific order of priority. This "Hierarchy of Controls" provides a systematic framework for minimizing exposure to this compound.

cluster_0 Hierarchy of Controls for this compound A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Chemical Fume Hood) A->B If elimination/substitution is not feasible C Administrative Controls (e.g., SOPs, Training) B->C Supplement with procedures D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D Last line of defense

Figure 1: Hierarchy of Controls framework.

For this compound, elimination or substitution is often not possible due to its specific role in a synthetic pathway. Therefore, the primary focus falls on robust engineering controls, stringent administrative procedures, and diligent use of PPE.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, specific measures must be taken to prevent any contact between the chemical and the researcher.

Engineering Controls: The First Line of Defense

The mandatory engineering control for handling this compound is a certified chemical fume hood.[1] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling the compound's dust or vapors (addressing H332 and H335) and contains any potential spills.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used correctly for all procedures involving this compound.

Protection Type Specific Requirement Rationale and Justification
Eye Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[2][3]Protects against splashes and airborne particles, directly mitigating the "serious eye irritation" hazard (H319).
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1]Prevents direct skin contact, addressing the "skin irritation" hazard (H315). Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination. Clothing worn in the lab should never be worn outside of it.
Respiratory Protection Not required if handled exclusively within a functioning fume hood. For spill cleanup or situations with potential for high exposure, a full-face respirator with appropriate cartridges should be used.[1][3]Serves as a backup to engineering controls to prevent respiratory irritation and harm (H335, H332).

Section 3: Protocols for Safe Handling, Storage, and Disposal

Meticulous adherence to established protocols is crucial for preventing accidents and ensuring the integrity of research.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE : Don all required PPE as detailed in Section 2.2.

  • Weighing : When weighing the solid, perform the task in the fume hood or a ventilated balance enclosure. Use non-sparking tools to handle the container.[4] Minimize the creation of dust.

  • Transfer : If transferring the powder, do so carefully to avoid generating airborne dust.

  • Dissolving : When making solutions, add the solid to the solvent slowly.

  • Post-Handling : After use, ensure the container is tightly sealed.[5]

  • Decontamination : Wipe down the work surface in the fume hood. Wash hands thoroughly with soap and water after removing gloves.[5]

Storage and Stability

Proper storage is essential for maintaining the chemical's stability and preventing accidental exposure.

  • Conditions : Store in a tightly-closed container in a cool, dry, and well-ventilated area.[4][5] Some suppliers recommend long-term storage at 2-8°C to ensure stability.[5]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[6]

  • Location : Store away from heat or sources of ignition.[5]

Waste Disposal

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Procedure : Dispose of contents and container in accordance with local, regional, and national regulations.[5] Do not discharge into sewer systems.[4]

  • Method : Use a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

Section 4: Emergency Procedures and First-Aid Measures

Rapid and correct response during an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures.

cluster_1 Emergency Response Workflow A Exposure Incident B Remove victim from source of exposure. Remove contaminated clothing. A->B C Administer First Aid (See specific protocols below) B->C D Seek Immediate Medical Attention. Provide SDS to medical personnel. C->D

Figure 2: General emergency response workflow.
First-Aid Protocols

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Management
  • Evacuate : Immediately alert others and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Protect : Wear appropriate PPE, including respiratory protection if necessary.

  • Contain : Prevent further spread of the spill.

  • Clean-up : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for hazardous waste disposal.[5] Avoid generating dust.

  • Decontaminate : Clean the spill area thoroughly.

Section 5: Toxicological and Ecological Profile: Acknowledging Data Gaps

A critical aspect of the safety profile for many research chemicals, including this compound, is the absence of comprehensive toxicological and ecological data. Many supplier SDSs list "no data available" for chronic effects such as carcinogenicity, mutagenicity, or reproductive toxicity, as well as for environmental impact.[3][4][7]

This data gap is not an indication of safety. For the research scientist, it means the compound must be handled with the assumption that it could possess uncharacterised long-term health effects. This reinforces the necessity of the stringent engineering controls and PPE protocols outlined in this guide to minimize exposure to as low as reasonably achievable. The principle of precaution must be applied, treating the substance with a high degree of respect and caution at all times.

Conclusion

This compound is an indispensable tool in modern chemical synthesis, but its utility is accompanied by significant hazards. A thorough understanding of these risks—from acute toxicity and irritation to the unknown long-term effects—is paramount. By implementing a multi-layered safety strategy rooted in the hierarchy of controls, researchers can confidently and safely utilize this compound. Adherence to robust engineering controls, diligent use of personal protective equipment, and strict following of handling and emergency protocols are the cornerstones of responsible chemical research.

References

Spectroscopic Profile of 3-Bromo-4-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 3-Bromo-4-iodopyridine (CAS No: 89167-19-1).[1][2] As a halogenated pyridine derivative, this compound serves as a valuable building block in medicinal chemistry and materials science. Accurate and thorough spectroscopic analysis is paramount for confirming its structural integrity and purity. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles of spectroscopic interpretation and generalized experimental protocols. The data presented herein, derived from analysis of analogous compounds and predictive methodologies, serves as a foundational reference for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

This compound is a disubstituted pyridine ring, a heterocyclic aromatic compound, featuring a bromine atom at the 3-position and an iodine atom at the 4-position. The precise arrangement of these bulky, electronegative halogen atoms significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these properties is crucial for reaction monitoring, quality control, and structural elucidation in synthetic applications.

The structural and electronic characteristics of halogenated pyridines are of significant interest in fields like crystal engineering and the study of non-covalent interactions.

Molecular Structure Diagram

To facilitate the discussion of spectroscopic data, the atoms in this compound are numbered according to IUPAC nomenclature as shown below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, the distinct electronic environments of the three protons and five carbons on the pyridine ring give rise to a predictable set of signals. Due to the limited availability of direct experimental data, the following spectral information is predicted based on the analysis of its non-deuterated analog, 3-bromopyridine, and other substituted pyridines.[4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C2, C5, and C6 positions.

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.7 - 8.9Singlet (s) or narrow doublet~2.0 (meta coupling to H6)
H6~8.5 - 8.7Doublet (d)~5.0 (ortho coupling to H5)
H5~7.2 - 7.4Doublet (d)~5.0 (ortho coupling to H5)
  • Causality of Chemical Shifts: The protons adjacent to the electronegative nitrogen atom (H2 and H6) are significantly deshielded and thus appear at a higher chemical shift (downfield). The H2 proton is expected to be the most downfield due to the proximity of both the nitrogen and the bromine atom. The H5 proton is the most upfield, being furthest from the nitrogen and influenced by the electron-donating effect (through resonance) of the halogens.

  • Coupling Patterns: The ortho-coupling between H5 and H6 will result in both signals appearing as doublets with a coupling constant (J) of approximately 5.0 Hz. The H2 proton, lacking an ortho or meta proton neighbor other than H6, is expected to appear as a singlet or a very narrow doublet due to four-bond coupling.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2~150 - 155
C3~120 - 125
C4~95 - 100
C5~130 - 135
C6~148 - 152
  • Influence of Substituents: The chemical shifts of C3 and C4 are directly influenced by the attached halogens. The carbon bearing the iodine (C4) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect". The carbon attached to bromine (C3) will also be shifted relative to an unsubstituted pyridine. The carbons adjacent to the nitrogen (C2 and C6) will appear downfield.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of NMR data.[4]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[4][5]

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved.[4]

  • Transfer: Filter the solution into a clean 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[5]

  • Acquisition: Place the sample in the NMR spectrometer.

    • For ¹H NMR: Utilize a standard single-pulse experiment. Acquire 16 to 64 scans with a relaxation delay of 1-2 seconds.[4]

    • For ¹³C NMR: Employ a standard proton-decoupled single-pulse experiment. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required, with a relaxation delay of 2 seconds.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by vibrations associated with the aromatic pyridine ring and the carbon-halogen bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium
1600 - 1550Aromatic C=C and C=N ring stretchingStrong
1470 - 1400Aromatic C=C and C=N ring stretchingStrong
1100 - 1000In-plane C-H bendingMedium
850 - 750Out-of-plane C-H bendingStrong
Below 700C-Br and C-I stretchingMedium-Strong
  • Interpretation: The presence of the pyridine ring is confirmed by the characteristic C-H stretching vibrations above 3000 cm⁻¹ and the strong ring stretching absorptions in the 1600-1400 cm⁻¹ region.[6] The specific pattern of out-of-plane C-H bending bands in the fingerprint region (below 900 cm⁻¹) is diagnostic of the substitution pattern on the aromatic ring. The carbon-halogen stretching vibrations for C-Br and C-I are expected at lower wavenumbers, typically below 700 cm⁻¹.[7]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.[8][9]

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and collect a background spectrum.[10][11] This accounts for any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.[10]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[11]

  • Data Collection: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[12]

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the most distinctive feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

Predicted Mass Spectrum Data
FeatureExpected m/z (Mass-to-Charge Ratio)Interpretation
Molecular FormulaC₅H₃BrIN-
Molecular Weight283.89 g/mol -
[M]⁺• (Molecular Ion) 283, 285 The molecular ion will appear as a doublet of two peaks with a ~1:1 intensity ratio, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[13][14]
[M-Br]⁺ 204 A significant fragment resulting from the loss of a bromine radical.
[M-I]⁺ 156, 158 A fragment from the loss of an iodine radical. This fragment will still show the 1:1 bromine isotope pattern.
[C₅H₃N]⁺• 77 Loss of both halogen atoms.
  • Fragmentation Logic: In mass spectrometry, the initial molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The analysis of these fragmentation patterns helps to confirm the molecular structure.[15][16] The carbon-halogen bonds are relatively weak and prone to cleavage, leading to the expected loss of Br• or I• radicals.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[17][18]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[19]

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.[20]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.[18]

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing ionization and fragmentation.[18]

  • Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum for the compound.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates a logical approach to this process.

G cluster_0 Spectroscopic Analysis Workflow Sample Purified this compound Sample MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MW_Confirm Confirm Molecular Weight (m/z 283/285) & Isotopic Pattern MS->MW_Confirm FG_ID Identify Functional Groups (Aromatic Ring, C-X) IR->FG_ID CH_Framework Elucidate C-H Framework (Proton/Carbon Environments) NMR->CH_Framework Structure_Confirm Final Structure Confirmation MW_Confirm->Structure_Confirm FG_ID->Structure_Confirm CH_Framework->Structure_Confirm

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility Characteristics of 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-4-iodopyridine, a key building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed, field-proven experimental protocols for its empirical determination, and discusses the critical role of its physicochemical properties in practical applications.

Executive Summary

Understanding the solubility of this compound is paramount for its effective utilization in organic synthesis, formulation development, and various analytical applications. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide provides a robust framework for its determination. By leveraging established methodologies and a deep understanding of its molecular structure, researchers can accurately characterize its solubility profile in a range of aqueous and organic solvents. This document outlines the "gold standard" shake-flask method for determining thermodynamic solubility and details the application of High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy for precise quantification.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound is a substituted pyridine, a heterocyclic aromatic compound. The presence of a nitrogen atom in the pyridine ring introduces a dipole moment, rendering it more polar than its benzene analogue.[1] Furthermore, the molecule is substituted with two different halogen atoms, bromine and iodine, at positions 3 and 4, respectively.

The electronegativity of the nitrogen atom and the halogen substituents (Iodine: 2.66, Bromine: 2.96 on the Pauling scale) results in a molecule with a significant dipole moment and the capacity for various intermolecular interactions.

Key Structural Features Influencing Solubility:

  • Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.

  • Halogen Substituents: The bromine and iodine atoms contribute to the molecule's polarizability and can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.[2][3] The larger and more polarizable iodine atom is a particularly effective halogen bond donor.[2]

  • Overall Polarity: The combination of the pyridine ring and halogen substituents results in a molecule of moderate polarity.

Based on these structural features, a qualitative solubility profile can be inferred:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile, Acetone)HighThese solvents can engage in strong dipole-dipole interactions with this compound. The nitrogen atom can interact favorably with the positive end of the solvent dipole.
Polar Protic (e.g., Methanol, Ethanol)Moderate to HighThese solvents can act as hydrogen bond donors to the pyridine nitrogen. However, the overall non-polar character of the brominated and iodinated aromatic ring may limit very high solubility.
Non-Polar (e.g., Hexane, Toluene)Low to ModerateWhile the aromatic ring has non-polar character, the significant dipole moment of the molecule will limit its solubility in highly non-polar solvents. Some solubility may be observed in aromatic non-polar solvents like toluene due to π-π stacking interactions.
Aqueous (e.g., Water, Buffers)LowDespite the presence of the nitrogen atom capable of hydrogen bonding, the large, hydrophobic bromo-iodo-phenyl moiety is expected to result in low aqueous solubility. The solubility in aqueous buffers will likely be pH-dependent due to the basicity of the pyridine nitrogen (pKa of pyridine is approximately 5.2).[1][4]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely recognized as the "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[5] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid material.[6][7]

Rationale for the Shake-Flask Method

The core principle of this method is to allow a system of the solid compound and the solvent to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation from the saturated solution. This ensures that the measured concentration represents the true maximum solubility of the compound in that solvent at a given temperature.

Detailed Experimental Protocol

Materials:

  • This compound (solid)[8]

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7][9] It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically compatible syringe filter.[7][9] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated solution.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid This compound to vial B Add known volume of solvent A->B C Seal vial and agitate (24-48h at constant temp) B->C D Centrifuge or filter to remove undissolved solid C->D E Dilute saturated solution D->E F Analyze by HPLC or UV-Vis E->F

Caption: Workflow for determining thermodynamic solubility.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. HPLC with UV detection is the preferred method due to its specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[10] A reversed-phase HPLC method is well-suited for the analysis of this compound.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at a low percentage of B, ramp up to a high percentage of B to elute the compound, then re-equilibrate. A typical gradient might be 10-90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound). The optimal wavelength should be determined by running a UV scan of a standard solution.
Injection Volume 10 µL
Sample Preparation Dilute the saturated solution in the mobile phase or a compatible solvent.

Rationale for Method Parameters:

  • C18 Column: Provides a non-polar stationary phase suitable for retaining the moderately polar this compound.

  • Acidified Mobile Phase: The addition of formic acid helps to ensure good peak shape by protonating any residual silanols on the column and keeping the pyridine nitrogen protonated.

  • Gradient Elution: Allows for efficient elution of the analyte and any potential impurities with different polarities.

UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed.[11][12] This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[11]

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The resulting graph should be a straight line, the equation of which can be used to determine the concentration of unknown samples.[13]

  • Measure Sample Absorbance: Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the original solubility.

Causality in Experimental Choices:

  • Choice of λmax: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors from minor fluctuations in wavelength.

  • Calibration Curve: A calibration curve is essential for converting absorbance readings into concentration values and validates the linear response of the instrument in the desired concentration range.[13]

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized table.

Table of Expected Solubility Data for this compound:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25To be determinedTo be determined
PBS (pH 7.4)25To be determinedTo be determined
Methanol25To be determinedTo be determined
Ethanol25To be determinedTo be determined
Acetonitrile25To be determinedTo be determined
DMSO25To be determinedTo be determined
Toluene25To be determinedTo be determined
Hexane25To be determinedTo be determined

Note: This table should be populated with the experimentally determined values.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While a theoretical profile can be inferred from its molecular structure, empirical determination using the robust shake-flask method coupled with a validated analytical technique like HPLC is essential for obtaining accurate and reliable data. This information is critical for advancing research and development in fields where this versatile building block is employed. Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures.

References

Harnessing the Strategic Reactivity of 3-Bromo-4-iodopyridine: A Guide to its Core Applications in Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the synthesis of complex heterocyclic scaffolds, 3-Bromo-4-iodopyridine presents a unique and powerful tool for the modern chemist. Its value lies not merely in being a halogenated pyridine, but in the distinct electronic properties and differential reactivity of its two halogen substituents. This guide offers an in-depth exploration of this versatile building block, moving beyond simple reaction schemes to explain the causality behind its strategic application in medicinal chemistry, materials science, and advanced organic synthesis.

Foundational Principles: Structure and Differential Reactivity

At the heart of this compound's utility is the predictable and exploitable difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In the context of transition metal-catalyzed cross-coupling reactions, the C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a low-valent metal center (typically palladium). This inherent reactivity trend (C-I > C-Br > C-Cl) is the cornerstone of its application, enabling chemists to achieve high regioselectivity.[1][2][3] By carefully selecting reaction conditions, one can functionalize the more reactive 4-position (iodo) while leaving the 2-position (bromo) intact for subsequent, often more forcing, transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 89167-19-1[4]
Molecular Formula C₅H₃BrIN[4][5]
Molecular Weight 283.89 g/mol [6]
Physical Form Solid
SMILES BrC1=C(I)C=CN=C1[4]
InChI Key LKDNPXCBLVOBRP-UHFFFAOYSA-N[4]

graph "molecule_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [color="#202124"];

// Nodes for atoms
N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4", pos="0,1.5!"];
C1 [label="C", fontcolor="#202124", pos="-1.3,0.75!"];
C2 [label="C", fontcolor="#202124", pos="-1.3,-0.75!"];
C3 [label="C", fontcolor="#202124", pos="0,-1.5!"];
C4 [label="C", fontcolor="#202124", pos="1.3,-0.75!"];
C5 [label="C", fontcolor="#202124", pos="1.3,0.75!"];
Br [label="Br", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335", pos="-2.6,-1.5!"];
I [label="I", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853", pos="2.6,-1.5!"];

// Edges for bonds
N -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N;
C2 -- Br;
C4 -- I;

// Invisible nodes for labels
label_Br [label="C-Br (Less Reactive)", pos="-2.6,-2.2!"];
label_I [label="C-I (More Reactive)", pos="2.6,-2.2!"];

}

Caption: Structure of this compound highlighting the two reactive sites.

Core Application: Regioselective Cross-Coupling Reactions

The ability to perform sequential, site-selective functionalization makes this compound an invaluable precursor for constructing highly substituted pyridine rings, which are privileged scaffolds in numerous biologically active molecules.[2][7]

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is arguably the most common application for this substrate.[8] The primary advantage is the ability to introduce aryl or heteroaryl substituents at the 4-position with high fidelity under relatively mild conditions.

Causality in Experimental Design: The choice of catalyst, ligand, and base is not arbitrary; it is a deliberate effort to control the catalytic cycle. Milder conditions are chosen to ensure the oxidative addition step occurs exclusively at the C-I bond. A typical system involves a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst complexed with a bulky, electron-rich phosphine ligand such as SPhos.[1] The ligand facilitates the reductive elimination step and stabilizes the active Pd(0) species, while a moderately strong base like K₂CO₃ is sufficient to promote transmetalation without catalyzing unwanted side reactions.

Caption: General workflow for a selective Suzuki-Miyaura coupling reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and the ligand (e.g., SPhos; 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Water (4:1 v/v), via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-3-bromopyridine product.

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling the halide with a terminal alkyne.[9][10] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst. As with the Suzuki coupling, the reaction proceeds with excellent regioselectivity at the C-4 iodo position.

Causality in Experimental Design: The Sonogashira reaction relies on a dual catalytic cycle. The palladium catalyst performs the oxidative addition at the C-I bond, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[11] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial as it serves both as the base to deprotonate the alkyne and often as the solvent. The reaction is typically run at or slightly above room temperature to maintain selectivity and prevent side reactions like Glaser homocoupling of the alkyne.[12]

Table 2: Typical Catalytic Systems for Selective Sonogashira Coupling

Palladium CatalystCopper Co-catalystLigandBaseSolvent
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF / DMF
Pd(PPh₃)₄CuIPPh₃DIPAToluene
Pd(OAc)₂CuIXPhosCs₂CO₃Dioxane

Protocol 2: Selective Sonogashira Coupling at the C-4 Position

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 3 mol%), and the copper(I) co-catalyst (e.g., CuI; 5 mol%).

  • Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add a degassed solvent (e.g., anhydrous THF) followed by the amine base (e.g., triethylamine, 3.0 equiv).

  • Substrate Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the 4-alkynyl-3-bromopyridine product.

Application in the Synthesis of Bioactive Molecules

The sequential functionalization of this compound is a powerful strategy in drug discovery. It allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. A common synthetic logic involves an initial Suzuki or Sonogashira coupling at the C-4 position, followed by a second coupling reaction (e.g., Buchwald-Hartwig amination or another Suzuki reaction) at the less reactive C-3 position. This builds molecular complexity in a controlled and convergent manner. This approach has proven instrumental in synthesizing scaffolds for targets such as kinase inhibitors, which often feature a substituted heterocyclic core.[2]

Drug_Synthesis_Pathway A This compound B Suzuki Coupling (at C4-Iodo) A->B R¹-B(OH)₂ Pd Catalyst C 4-Aryl-3-bromopyridine Intermediate B->C D Buchwald-Hartwig Amination (at C3-Bromo) C->D R²-NH₂ Pd Catalyst E Drug-like Scaffold: 4-Aryl-3-aminopyridine D->E

Caption: A strategic pathway from this compound to a drug-like scaffold.

Conclusion and Outlook

This compound is more than a simple chemical reagent; it is a strategic platform for molecular construction. Its value is derived from the predictable and exploitable hierarchy of reactivity between its carbon-halogen bonds. This allows researchers to execute sophisticated, multi-step synthetic sequences with a high degree of regiochemical control. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in both pharmaceutical and materials science, the logical and efficient synthetic pathways enabled by this compound ensure its continued prominence as a key building block in the chemist's arsenal.

References

Methodological & Application

Protocol for Suzuki-Miyaura Coupling with 3-Bromo-4-iodopyridine: A Guide to Selective C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The strategic functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and materials science. 3-Bromo-4-iodopyridine is a highly valuable and versatile building block, offering two distinct reactive sites for sequential, site-selective cross-coupling reactions. This application note provides a comprehensive technical guide and detailed protocols for the Suzuki-Miyaura coupling of this compound. We delve into the mechanistic principles governing the high regioselectivity, present field-proven experimental procedures for selective coupling at the C-4 iodo position, and offer insights into troubleshooting and subsequent functionalization at the C-3 bromo position.

Introduction: The Strategic Value of this compound

Poly-functionalized pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals. The ability to introduce diverse substituents at specific positions on the pyridine ring is critical for modulating pharmacological activity, solubility, and metabolic stability. This compound presents an ideal platform for building molecular complexity due to the differential reactivity of its two halogen atoms.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, stands as one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based byproducts make it an indispensable tool for synthetic chemists.[4] By harnessing the inherent reactivity differences within this compound, a predictable and highly selective Suzuki-Miyaura coupling can be achieved, enabling a stepwise approach to constructing complex, highly substituted pyridines.

The Principle of Regioselectivity: C-I vs. C-Br Reactivity

The success of a selective coupling strategy hinges on the predictable reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5] The activation energy for this step is directly related to the carbon-halogen bond dissociation energy, which follows a clear trend: C-I < C-Br << C-Cl .[3][4][6]

Consequently, the carbon-iodine bond at the 4-position of the pyridine ring is substantially weaker and therefore more reactive than the carbon-bromine bond at the 3-position.[7][8] This intrinsic difference allows for the preferential activation and coupling at the C-4 position under relatively mild conditions, leaving the more robust C-3 bromo group intact for subsequent transformations.[6]

cluster_0 Reactivity Gradient Start This compound Step1 Preferential Oxidative Addition at C4-I Bond Start->Step1 Milder Conditions (Lower Temp, Shorter Time) Step2 Oxidative Addition at C3-Br Bond Step1->Step2 More Forcing Conditions (Higher Temp, Active Catalyst)

Caption: Logical workflow for selective coupling based on C-X bond reactivity.

The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][4]

  • Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-halogen bond (preferentially the C-I bond) of the this compound, forming a square-planar Pd(II) complex.[1][2] Electron-rich and bulky phosphine ligands on the palladium center facilitate this step, especially for less reactive halides like bromides.[1][3]

  • Transmetalation: The organoboron species (e.g., a boronic acid) must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex.[3][9] This boronate then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron reagent replaces the halide on the palladium center.[2][3]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][4]

G A Pd(0)Ln B R-Pd(II)Ln-X A->B Oxidative Addition (Ar-X) C R-Pd(II)Ln-R' B->C Transmetalation (Ar'-B(OH)2 + Base) C->A Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Coupling at the C-4 (Iodo) Position

This protocol is designed to achieve high selectivity for the functionalization of the C-4 position while preserving the C-3 bromine.

Materials and Reagents
ReagentPurposeTypical Amount (equivalents)Notes
This compoundStarting Material1.0The limiting reagent.
Aryl/Heteroaryl Boronic AcidCoupling Partner1.1 - 1.5A slight excess ensures complete consumption of the starting material. Quality is critical; older boronic acids can dehydrate to form unreactive boroxines.
Palladium CatalystCatalyst0.02 - 0.05 (2-5 mol%)See Table 2 for specific recommendations.
BaseBoronic Acid Activator2.0 - 3.0Choice of base can influence reaction rate and side reactions.
SolventReaction Medium-Must be thoroughly degassed to remove oxygen.
Recommended Catalyst Systems and Conditions

The choice of catalyst, base, and solvent is critical for success. The following systems are proven to be effective for selective coupling at aryl iodide positions.

Catalyst Precursor (mol%)LigandBaseSolventTemp (°C)Approx. Time (h)Expected Yield (%)
Pd(PPh₃)₄ (3-5%)PPh₃ (internal)K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O (4:1)80-1006-1685-95
PdCl₂(dppf) (2-3%)dppf (internal)K₃PO₄ or Cs₂CO₃Dioxane or DMF90-1008-1890-98
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Toluene/H₂O or Dioxane80-1004-12>90

Yields are representative and based on literature for similar substrates.[5][10] Optimization may be required.

Step-by-Step Procedure

G setup 1. Reaction Setup - Add solids (halide, boronic acid, base) to a flame-dried Schlenk flask. inert 2. Inert Atmosphere - Evacuate and backfill flask with N₂ or Ar (3x cycles). setup->inert catalyst 3. Catalyst/Solvent Addition - Add catalyst under positive inert gas flow. - Add degassed solvent via syringe. inert->catalyst reaction 4. Reaction - Heat to desired temperature with vigorous stirring. catalyst->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS. reaction->monitor workup 6. Workup - Cool to RT, dilute with EtOAc, wash with H₂O and brine. monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. workup->purify

Caption: Experimental workflow for selective Suzuki coupling.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).[7]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (high-purity nitrogen or argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[7]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).[7] Via syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask. The total solvent volume should provide a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reactions are typically complete within 4-16 hours.[7]

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers and wash with brine.[7]

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-4-(aryl)pyridine product.[7]

Strategy for Subsequent C-3 (Bromo) Coupling

After the successful and selective functionalization of the C-4 position, the resulting 3-bromo-4-(aryl)pyridine is an ideal substrate for a second cross-coupling reaction. The C-Br bond is significantly less reactive than the C-I bond, necessitating more forcing conditions or a more active catalyst system.[4][6]

For this second transformation, catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended.[11][12] These ligands promote the more challenging oxidative addition into the C-Br bond and have become the standard for coupling aryl bromides and chlorides.[11][13] The reaction will typically require higher temperatures (e.g., 100-120 °C) and potentially longer reaction times compared to the initial C-I coupling.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed).2. Poor quality boronic acid (decomposed to boroxine).3. Insufficiently degassed system (oxygen can deactivate Pd(0)).4. Poor solubility of reagents.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).3. Ensure thorough degassing of solvents and use proper Schlenk techniques.[1]4. Try a different solvent system (e.g., DMF, Dioxane) or increase the temperature.[14]
Protodeborylation Boronic acid is replaced by a proton from the solvent. Common with electron-poor or some heteroaryl boronic acids, especially in aqueous media.Use anhydrous conditions with a base like KF or CsF.[14] Alternatively, use a boronate ester.
Homocoupling Two boronic acid molecules couple together. Caused by oxygen or excess Pd(II) in the system.Improve degassing procedures. Ensure the Pd(II) pre-catalyst is fully reduced to Pd(0).[1]
Dehalogenation The C-I or C-Br bond is replaced by hydrogen. Can occur if the oxidative addition is slow or if hydride sources are present.Use a more active ligand to accelerate the catalytic cycle. Avoid alcohol solvents if possible, as they can be a hydride source.[1][4]

Product Characterization

Confirming the identity and purity of the synthesized 3-bromo-4-(aryl)pyridine is essential.

  • NMR Spectroscopy:

    • ¹H NMR: Successful coupling will result in the disappearance of the characteristic ¹H NMR signals of the boronic acid and the appearance of new signals corresponding to the introduced aryl group. The signals for the pyridine protons (H-2, H-5, H-6) will shift depending on the electronic nature of the new C-4 substituent.[15][16][17]

    • ¹³C NMR: The appearance of new aromatic carbon signals and a significant shift in the C-4 signal of the pyridine ring are indicative of successful bond formation.[16]

  • Mass Spectrometry: Techniques like LC-MS or GC-MS should be used to confirm the molecular weight of the product, corresponding to the addition of the aryl group and the loss of iodine. This is also an excellent tool for reaction monitoring.[7][15]

References

Application Notes & Protocols: Selective Sonogashira Reaction of 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium and copper co-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]

The substrate 3-Bromo-4-iodopyridine presents a unique opportunity for synthetic chemists. As a dihalogenated pyridine, it offers two distinct reactive sites for sequential functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly selective cross-coupling reactions. This application note provides a comprehensive guide to leveraging this reactivity, focusing on the selective Sonogashira coupling at the more labile C-4 iodine position. By mastering this selective transformation, researchers can unlock a streamlined pathway to complex, polysubstituted pyridine derivatives, which are prevalent scaffolds in drug discovery and materials science.

Mechanism and the Foundation of Selectivity

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[4] Understanding these cycles is paramount to optimizing reaction conditions and troubleshooting outcomes.

The Catalytic Cycles: The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, which is the rate-determining step.[5] Concurrently, the copper(I) salt activates the terminal alkyne, facilitating its deprotonation by a base to form a copper acetylide intermediate.[6] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active palladium(0) catalyst.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) ArPdXL2 Ar-Pd(II)-X L₂ (B) Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArPdC2RL2 Ar-Pd(II)-C≡CR L₂ (C) ArPdXL2->ArPdC2RL2 Transmetalation CuAcetylide Cu(I)-C≡CR (F) ArPdC2RL2->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC2RL2->Product CuX Cu(I)X PiComplex [H-C≡CR • CuX] CuX->PiComplex Alkyne Coordination (H-C≡CR) PiComplex->CuAcetylide Deprotonation (Base, -HB⁺X⁻) CuAcetylide->ArPdXL2 CuAcetylide->CuX Regeneration

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Reactivity and Regioselectivity (C-I vs. C-Br): The key to selectively functionalizing this compound lies in the differential reactivity of the carbon-halogen bonds. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[7][8] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to cleavage during the rate-determining oxidative addition step.[7] This inherent difference allows for the preferential coupling at the C-4 position (iodine) under carefully controlled conditions, leaving the C-3 bromine available for subsequent transformations.[9]

Optimizing Reaction Parameters for Selectivity

Achieving high yield and selectivity requires careful consideration of several key experimental parameters. The interplay between the catalyst system, base, solvent, and temperature is critical for success.

ParameterCommon ChoicesRole & Scientific Rationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂The active Pd(0) species is generated in situ from these more stable Pd(II) precatalysts. The choice of precatalyst and its associated ligands influences the rate of oxidative addition and the overall stability of the catalytic species.
Copper (I) Co-catalyst CuIFacilitates the formation of a copper(I) acetylide, which acts as the activated nucleophile for transmetalation. Its presence generally allows for milder reaction conditions (e.g., room temperature).
Ligands PPh₃, P(t-Bu)₃, N-heterocyclic carbenes (NHCs)Phosphine ligands stabilize the palladium center, prevent the formation of palladium black (inactive Pd precipitate), and modulate its reactivity.[8][10] Bulky, electron-rich ligands like P(t-Bu)₃ can promote the coupling of less reactive aryl bromides but are often unnecessary for the highly reactive C-I bond.
Base Amines (Et₃N, DIPEA, piperidine), Inorganic (K₂CO₃, Cs₂CO₃)Neutralizes the HX acid byproduct and deprotonates the terminal alkyne. Amine bases can also act as ligands to the palladium center and serve as the solvent. Inorganic bases are often used in copper-free protocols.[11]
Solvent THF, DMF, Toluene, Dioxane, or neat amine baseThe solvent must solubilize the reactants and catalysts. The polarity and coordinating ability of the solvent can impact catalyst stability and reaction rates. Anhydrous and deaerated conditions are crucial, especially in copper-catalyzed reactions, to prevent oxidative homocoupling of the alkyne (Glaser coupling).[8]
Temperature Room Temperature to 100 °CFor the highly reactive C-I bond, reactions can often be performed at room temperature. Higher temperatures may be required for less reactive alkynes but increase the risk of side reactions, including coupling at the C-Br position and catalyst decomposition.

Detailed Experimental Protocols

The following protocols provide robust starting points for the selective alkynylation of this compound at the C-4 position.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Flask Dry Schlenk Flask Reagents Add this compound, Pd catalyst, CuI (if applicable) Flask->Reagents Inert Evacuate & Backfill with Argon/Nitrogen (3x) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Alkyne Add Terminal Alkyne via Syringe Solvent->Alkyne Stir Stir at Specified Temperature Alkyne->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Filter Dilute & Filter through Celite Monitor->Filter Extract Aqueous Workup (e.g., NH₄Cl, Brine) Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify FinalProduct 3-Bromo-4-(alkynyl)pyridine Purify->FinalProduct Characterize (NMR, MS)

Figure 2: A generalized workflow for the Sonogashira cross-coupling reaction.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is optimized for high yield and selectivity at room temperature, leveraging the classic Pd/CuI catalytic system.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N), anhydrous (can act as base and solvent)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 284 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous, degassed THF (5 mL) and anhydrous Et₃N (3 mL) via syringe.

  • Add the terminal alkyne (e.g., phenylacetylene, 112 mg, 1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature. The solution will typically turn from a pale yellow to a darker color, and a precipitate of triethylammonium iodide may form.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting this compound is consumed (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short pad of Celite® to remove catalyst residues and salts, washing the pad with additional solvent.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-4-(alkynyl)pyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the substrate or product is sensitive to copper, or to completely avoid the risk of alkyne homocoupling (Glaser coupling).[12][13] These conditions often require heating.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (284 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (21 mg, 0.08 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and add water (25 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during the Sonogashira reaction.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; poor quality reagents; insufficient degassing.Use fresh, high-purity catalysts and reagents.[8] Ensure rigorous degassing of solvents and maintain a positive inert gas pressure throughout the reaction.[8]
Formation of Black Precipitate Decomposition of the palladium catalyst to palladium black.Ensure ligands (e.g., PPh₃) are present in sufficient quantity to stabilize the Pd(0) species. Avoid excessively high temperatures. Some solvents may promote decomposition.[14]
Alkyne Homocoupling (Glaser Product) Presence of oxygen in a copper-catalyzed reaction.Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere.[8] Alternatively, switch to a copper-free protocol.
Lack of Selectivity (Reaction at C-Br) Reaction temperature is too high or reaction time is too long.Perform the reaction at the lowest possible temperature that allows for complete consumption of the C-I bond (start at room temperature). Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.

Conclusion

The selective Sonogashira cross-coupling of this compound is a highly effective strategy for the synthesis of valuable 3-bromo-4-alkynylpyridine intermediates. The pronounced difference in the reactivity of the C-I and C-Br bonds provides a reliable handle for regioselective functionalization. By carefully controlling key parameters such as the catalyst system, temperature, and reaction atmosphere, researchers can achieve high yields of the desired mono-alkynylated product. Both traditional copper-catalyzed and modern copper-free protocols offer viable pathways, providing flexibility to accommodate a wide range of sensitive substrates and synthetic goals. The protocols and insights provided herein serve as a robust foundation for scientists engaged in the development of novel therapeutics and materials.

References

Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective functionalization of dihalogenated heterocycles is a cornerstone of modern medicinal chemistry, enabling the rapid generation of molecular diversity for drug discovery programs. 3-Bromo-4-iodopyridine is a valuable building block, offering two distinct reaction handles for sequential cross-coupling reactions. This guide provides a detailed protocol and expert insights for the selective Buchwald-Hartwig amination at the C4-position of this compound, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. We delve into the mechanistic underpinnings, provide a robust step-by-step procedure, and offer practical troubleshooting advice to empower researchers in synthesizing 4-amino-3-bromopyridine derivatives, crucial intermediates in the development of novel therapeutics.[1][2]

Introduction: The Strategic Value of Selective Amination

Substituted aminopyridines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and materials.[3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, offering a versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[1][4][5]

For substrates like this compound, the challenge lies in achieving site-selectivity. The general order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is Ar-I > Ar-Br > Ar-Cl.[6] This inherent reactivity difference provides a strategic window to selectively aminate the more labile C-I bond at the 4-position while leaving the C-Br bond at the 3-position intact for subsequent diversification. Mastering this selective transformation is key to efficiently building complex molecular architectures.

Mechanistic Rationale for C4-Selectivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4][7] Understanding this mechanism is crucial for rationalizing the observed selectivity and for troubleshooting the reaction. The key steps are:

  • Oxidative Addition: An active Pd(0) complex undergoes oxidative addition into the aryl-halide bond. This is generally the rate-determining step.[8] The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to a significantly faster rate of oxidative addition at the 4-position of this compound.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[7]

The pronounced difference in oxidative addition rates between the C-I and C-Br bonds is the cornerstone of the selectivity observed in this protocol.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amido_Complex L-Pd(II)(Ar)(NR¹R²) OA_Complex->Amido_Complex Amine Coordination & Deprotonation (HNR¹R², Base) Amido_Complex->Pd0 Reductive Elimination Product_out Ar-NR¹R² Amido_Complex->Product_out

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is designed for the selective mono-amination of this compound with a generic primary or secondary amine.

Materials and Equipment
  • Substrate: this compound

  • Nucleophile: Desired primary or secondary amine (1.1 - 1.2 equivalents)

  • Palladium Precatalyst: G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Ligand: Biarylphosphine ligand (e.g., XPhos), if not using a precatalyst (1.2 - 3.6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane

  • Equipment: Oven-dried Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup and chromatography.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., 2 mol%), and the base (e.g., NaOtBu, 2.0 equiv.).

    • Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst deactivation.[9]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).

    • Add the amine nucleophile (1.1 equiv.) via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Reaction Conditions:

    • Immerse the flask in a preheated oil bath set to 80-100 °C.

    • Stir the reaction mixture vigorously. Insufficient agitation can negatively impact reactions with heterogeneous bases.[6]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Take small aliquots from the reaction mixture periodically (e.g., every hour). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate or dichloromethane and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional solvent.

    • Transfer the combined filtrate to a separatory funnel and wash with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-3-bromopyridine product.

Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Addition 2. Reagent Addition (Solvent, Amine) Setup->Addition Reaction 3. Heating & Stirring (80-100 °C) Addition->Reaction Monitoring 4. Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 5. Work-up (Quench, Filter, Extract) Monitoring->Workup Reaction complete Purify 6. Purification (Column Chromatography) Workup->Purify Product Pure Product: 4-Amino-3-bromopyridine Purify->Product

Caption: Experimental workflow for selective Buchwald-Hartwig amination.

Key Parameters and Data Summary

The choice of catalyst, ligand, base, and solvent are all critical for a successful and selective transformation. The following table provides a summary of typical conditions.

ParameterRecommended ChoiceRationale & Comments
Pd Precatalyst XPhos Pd G3/G4, RuPhos Pd G3/G4Air- and moisture-stable, allowing for easier handling.[10] G4 precatalysts generate a more benign N-methylcarbazole byproduct.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential for promoting efficient oxidative addition and reductive elimination, especially with challenging substrates.[3][11]
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases like NaOtBu are highly effective.[6] Weaker bases (Cs₂CO₃, K₃PO₄) can be used for base-sensitive substrates but may require higher temperatures.[9]
Solvent Toluene, 1,4-Dioxane, t-BuOHMust be anhydrous and thoroughly degassed. Toluene is a common choice.[12] Solubility of all components is crucial for reaction success.[6]
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barrier, particularly for the oxidative addition step.
Typical Yield 70 - 95%Yields are highly dependent on the specific amine coupling partner and purity of reagents.

Troubleshooting and Best Practices

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (O₂/H₂O).2. Impure reagents or solvent.3. Insufficient temperature or time.1. Ensure a completely inert atmosphere; use freshly degassed, anhydrous solvents.2. Use high-purity starting materials.3. Increase reaction temperature or extend reaction time. Screen different catalyst/ligand combinations.
Formation of Side Products 1. Hydrodehalogenation: Replacement of I or Br with H.2. Double Amination: Reaction at both C-I and C-Br sites.3. Homocoupling: Dimerization of the amine or aryl halide.1. Ensure the amine is high purity and free of water. Use strictly anhydrous conditions.2. Lower the reaction temperature and use a milder base (e.g., K₃PO₄) to enhance selectivity for the C-I bond. Reduce reaction time.3. This is often a sign of catalyst decomposition. Re-evaluate the catalyst system and ensure inert conditions.
Inconsistent Results 1. Variable quality of reagents.2. Inconsistent setup procedures (e.g., degassing).1. Source reagents from a reliable supplier. Use a new bottle of base (NaOtBu is particularly hygroscopic).2. Adhere strictly to the protocol for setting up the reaction under an inert atmosphere.

References

Palladium-catalyzed cross-coupling reactions of 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of this compound

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. This compound has emerged as a cornerstone intermediate, prized for its capacity to undergo sequential and site-selective functionalization.[1] The pyridine core is a privileged scaffold found in numerous FDA-approved drugs, and the presence of two distinct halogen atoms provides synthetic chemists with a powerful tool for constructing complex molecular architectures.[1]

The utility of this molecule is rooted in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond at the 4-position is inherently weaker and thus more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond at the 3-position.[1][2] This reactivity gradient allows for the precise and selective introduction of a diverse array of substituents at the C-4 position under relatively mild conditions, while preserving the C-3 bromine for subsequent, often more forcing, transformations. This guide provides an in-depth exploration of the key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings—leveraging this unique reactivity profile.

The Principle of Regioselectivity: A Mechanistic Insight

The success of any sequential cross-coupling strategy hinges on predictable regioselectivity. For this compound, this selectivity is governed by the initial, and often rate-determining, step in the catalytic cycle: oxidative addition.

The palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond. The activation energy for this step is significantly lower for the C-I bond compared to the C-Br bond.[3] This is a direct consequence of the bond dissociation energies (BDE), which follow the general trend C-I < C-Br < C-Cl.[2][4] Consequently, the palladium catalyst will preferentially react at the C-4 iodo position, enabling selective functionalization.

Logical flow for selective oxidative addition.

The General Palladium Cross-Coupling Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-determining step and the basis for selectivity in dihalogenated substrates.[5][6]

  • Transmetalation: The organic group (R) from an organometallic reagent (e.g., organoboron, organozinc) is transferred to the Pd(II) center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments (Ar and R) couple and are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[6][7][8]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans Transmetalation (R-M) pd2_trans->pd0 Reductive Elimination (Ar-R)

General catalytic cycle for cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds due to the operational simplicity and the commercial availability and stability of boronic acids and their esters.[6][9]

Application Protocol: Selective Suzuki Coupling at the C-4 Position

This protocol details the selective coupling of an arylboronic acid at the 4-position of this compound.

Materials and Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • TLC or LC-MS for reaction monitoring

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[2] Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[2]

  • Reaction Execution: Heat the mixture to the specified temperature (e.g., 80–100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[2]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-bromo-4-arylpyridine product.[2]

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95Standard, reliable conditions for aryl iodides.[3]
PdCl₂(dppf)K₃PO₄Dioxane1001690-98Effective for a broad range of boronic acids.[3]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst system, allows for lower catalyst loading.[3]

Yields are representative and based on couplings with similar halopyridine substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a robust method for forming C(sp²)–C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[10][11] It typically employs a dual catalytic system of palladium and copper(I).[11] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are precursors to many complex molecules and materials.

Application Protocol: Selective Sonogashira Coupling at the C-4 Position

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 2-5 mol%).[12]

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).[12]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C).[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product via flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
Palladium CatalystCopper Co-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃N / DMF60685-95Classic and highly effective system.[3]
Pd(PPh₃)₄CuIDiisopropylamineTHFRT4-8Milder conditions, suitable for sensitive substrates.
Pd(OAc)₂ / XPhosNone (Copper-Free)Cs₂CO₃Dioxane8012Useful for avoiding homo-coupling (Glaser) side products.

Yields are representative and based on couplings with analogous substrates.[13]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation.[8][14] This reaction is of immense importance in pharmaceuticals, where the aryl amine moiety is a common pharmacophore.[14]

Application Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube inside a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Seal the tube and heat the mixture to the specified temperature (e.g., 80–110 °C) with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Palladium SourceLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene10012-18A standard system for a wide range of amines.[3]
Pd(OAc)₂XPhosK₃PO₄Dioxane1008-16A highly active catalyst for hindered and unactivated substrates.
G3-XPhos Pre-catalyst(Internal)Cs₂CO₃t-AmylOH1106-12Air-stable pre-catalyst simplifies reaction setup.

Yields are representative and based on aminations of similar halopyridine substrates.[3]

Negishi Coupling: Versatile C-C Coupling with Organozincs

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides.[15][16] A key advantage is the high functional group tolerance and reactivity of organozinc compounds, which allows for the coupling of sp³, sp², and sp carbon atoms.[15]

Application Protocol: Selective Negishi Coupling at the C-4 Position

Step-by-Step Methodology:

  • Organozinc Preparation (if necessary): Prepare the organozinc reagent (R-ZnX) from the corresponding organohalide and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent with ZnCl₂.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as THF.

  • Reagent Addition: Add the solution of the pre-formed or commercial organozinc reagent (1.2-1.5 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50–65 °C).

  • Monitoring & Workup: Monitor by TLC or GC-MS. Upon completion, quench with saturated aqueous NH₄Cl, and perform a standard aqueous workup and extraction. Purify by column chromatography.

Data Summary: Negishi Coupling Conditions
CatalystOrganozinc ReagentSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Aryl-ZnClTHF654-12Broadly applicable for aryl-aryl couplings.[17]
PdCl₂(dppf)Alkyl-ZnBrTHF506-16Good for sp²-sp³ bond formation.
Ni(acac)₂ / PPh₃Aryl-ZnClTHF608-18Nickel catalysis is a cost-effective alternative.[15]

Yields are representative and depend heavily on the nature of the organozinc reagent.

Conclusion

This compound stands as a uniquely versatile building block for the synthesis of complex, polysubstituted pyridines. The predictable regioselectivity, driven by the differential reactivity of the C-I and C-Br bonds, allows for a modular and efficient approach to molecular construction. By mastering the application of cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi—researchers can unlock the full synthetic potential of this scaffold, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

Application Note: Chemoselective Stille Coupling of 3-Bromo-4-iodopyridine for the Synthesis of Functionalized Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and generally mild reaction conditions.[1][2] This reaction, first extensively developed by John Kenneth Stille, involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1] Its robustness has made it an invaluable tool in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[3]

This application note provides a detailed experimental protocol and scientific rationale for the chemoselective Stille coupling of 3-bromo-4-iodopyridine. This substrate is of particular interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in bioactive molecules. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds presents a unique synthetic opportunity for sequential, site-selective functionalization.

The Principle of Chemoselectivity

The key to the selective functionalization of dihalogenated substrates like this compound lies in the differing bond strengths and, consequently, the differing reactivities of the carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle.[4] The general trend for the rate of oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[4] The weaker C-I bond is more readily cleaved by the palladium catalyst, allowing for coupling to occur selectively at the 4-position of the pyridine ring while leaving the more robust C-Br bond at the 3-position intact for potential subsequent transformations. By carefully controlling reaction conditions, particularly temperature, high chemoselectivity can be achieved.[4]

Experimental Setup and Protocol

This protocol is an adapted procedure based on established methods for Stille couplings of halo-heterocycles.[5] It describes the selective coupling of this compound with tributyl(vinyl)stannane as a representative organotin partner.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere
Tributyl(vinyl)stannane≥97%Commercially AvailableToxic, handle with care in a fume hood
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)≥99%Commercially AvailableAir-sensitive, store under inert atmosphere
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas before use
Potassium Fluoride (KF)Anhydrous, spray-driedCommercially AvailableFor workup
Diethyl EtherAnhydrousCommercially AvailableFor extraction
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent
Celite®Commercially AvailableFiltration aid
Argon or Nitrogen GasHigh PurityFor inert atmosphere
Equipment
  • Oven-dried Schlenk flask with a magnetic stir bar

  • Schlenk line for inert atmosphere operations

  • Septa, syringes, and needles

  • Oil bath with a temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Add this compound and Pd(PPh₃)₄ to Schlenk flask prep2 Evacuate and backfill with Argon (3x) prep1->prep2 Seal flask react1 Add degassed toluene via syringe prep2->react1 Establish inert atmosphere react2 Add tributyl(vinyl)stannane via syringe react1->react2 react3 Heat mixture to 90°C in oil bath react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Cool to RT, add aqueous KF solution react4->workup1 Upon completion workup2 Stir vigorously for 30 min workup1->workup2 workup3 Filter through Celite®, wash with ether workup2->workup3 workup4 Separate layers, wash organic phase with brine workup3->workup4 workup5 Dry over MgSO₄, filter, and concentrate workup4->workup5 workup6 Purify by column chromatography workup5->workup6 end 3-bromo-4-vinylpyridine workup6->end Isolate pure product

Caption: Experimental workflow for the selective Stille coupling.

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.00 g, 3.52 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (203 mg, 0.176 mmol, 5 mol%).

    • Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add 15 mL of anhydrous, degassed toluene to the flask via syringe. Stir the mixture for 5 minutes at room temperature to dissolve the solids.

    • Via syringe, add tributyl(vinyl)stannane (1.23 mL, 4.22 mmol, 1.2 equiv) to the stirred solution.

  • Reaction and Monitoring:

    • Place the flask in a preheated oil bath at 90°C.

    • Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent system) by periodically taking small aliquots. The consumption of the starting material (this compound) and the formation of a new, less polar spot should be observed. The reaction is typically complete within 8-12 hours.

  • Workup Procedure:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • To the reaction mixture, add 20 mL of a saturated aqueous solution of potassium fluoride (KF).

    • Stir the resulting biphasic mixture vigorously for 30-60 minutes. This process precipitates the tin byproducts as insoluble tributyltin fluoride, which can be observed as a gelatinous solid.[6]

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a yellowish oil, should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-bromo-4-vinylpyridine.

Scientific Rationale and Optimization

Choice of Catalyst and Ligand

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and commercially available Pd(0) precatalyst for Stille couplings.[5] In solution, it exists in equilibrium with the coordinatively unsaturated and highly reactive Pd(PPh₃)₂ and Pd(PPh₃)₃ species, which are the true catalytic players that initiate the cycle via oxidative addition.[2] Triphenylphosphine is a moderately electron-rich ligand that provides a good balance of stability and reactivity for this type of transformation. For more challenging substrates, more electron-rich and bulky phosphine ligands might be required to promote the reductive elimination step.

Solvent and Temperature Control

Toluene is a common non-polar, aprotic solvent for Stille reactions. It is crucial to use an anhydrous and degassed solvent to prevent side reactions and catalyst decomposition. Temperature is the most critical parameter for ensuring chemoselectivity.[4] At temperatures around 80-100°C, the energy barrier for the oxidative addition into the C-I bond is readily overcome, while the corresponding reaction with the stronger C-Br bond is significantly slower.[4] Increasing the temperature above 110°C could lead to a loss of selectivity and the formation of the di-substituted byproduct.

The Role of the Organostannane

Organotin reagents are stable to air and moisture, a significant advantage over many other organometallic reagents.[2] The use of a slight excess (1.1-1.2 equivalents) of the organostannane helps to drive the reaction to completion and can suppress the homocoupling of the organohalide. A major drawback of Stille chemistry is the toxicity of organotin compounds. The fluoride workup is an effective method for removing the majority of the tin byproducts, which is critical, especially in the context of pharmaceutical synthesis.[6]

Catalytic Cycle of the Stille Coupling

The mechanism of the Stille reaction is a well-studied catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

Stille_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS R¹-X (this compound) PdII_Intermediate R¹-Pd(II)L₂(X) (Oxidative Addition Complex) OA_TS->PdII_Intermediate Transmetalation_TS Transmetalation PdII_Intermediate->Transmetalation_TS R²-SnBu₃ (Organostannane) PdII_Coupled R¹-Pd(II)L₂(R²) (Transmetalation Complex) Transmetalation_TS->PdII_Coupled X-SnBu₃ (Byproduct) RE_TS Reductive Elimination PdII_Coupled->RE_TS RE_TS->Pd0 R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound, selectively cleaving the C-I bond to form a Pd(II) intermediate.[6]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide and forming a new Pd-C bond.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6]

Troubleshooting and Further Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Use a fresh batch of catalyst; Ensure proper degassing of solvent; Increase temperature slightly (e.g., to 100°C), but monitor selectivity.
Low Selectivity (Di-substituted Product) Reaction temperature is too high; Highly reactive catalyst system.Decrease the reaction temperature to 80-90°C; Consider a less reactive catalyst or ligand system if the problem persists.
Homocoupling of Organostannane Presence of oxygen; Sub-stoichiometric amount of organohalide.Ensure the reaction is run under a strictly inert atmosphere; Use a slight excess of the organostannane reagent (1.1-1.2 eq.).
Catalyst Decomposition (Palladium Black) High temperature; Impurities in reagents or solvent.Lower the reaction temperature; Ensure all reagents and solvents are of high purity.

Conclusion

The Stille coupling offers a powerful and reliable method for the chemoselective functionalization of this compound. By leveraging the inherent reactivity difference between the C-I and C-Br bonds and maintaining careful control over reaction conditions, particularly temperature, researchers can selectively introduce a wide variety of substituents at the 4-position. This strategy provides a versatile entry point for the synthesis of complex pyridine-based molecules, which are of high value to the pharmaceutical and materials science industries. The protocol detailed herein serves as a robust starting point for scientists and professionals engaged in the development of novel molecular entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-bromo-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you achieve optimal yields and regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: I want to selectively couple at the 4-position of this compound. How can I ensure high regioselectivity?

A1: Achieving high regioselectivity for coupling at the 4-position (C-I bond) over the 3-position (C-Br bond) is primarily governed by the inherent difference in reactivity of the carbon-halogen bonds. The C-I bond is weaker and more susceptible to oxidative addition by the palladium(0) catalyst than the C-Br bond.[1] To exploit this, milder reaction conditions are generally favored.

Key parameters to control for C-4 selectivity include:

  • Catalyst System: Traditional palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient for selective coupling at the C-I bond.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity, as the higher activation energy for C-Br bond cleavage is less likely to be overcome.

  • Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent subsequent coupling at the C-Br position.

Below is a diagram illustrating the principle of regioselectivity.

G cluster_0 Oxidative Addition at C-I (More Reactive) cluster_1 Oxidative Addition at C-Br (Less Reactive) This compound This compound Intermediate_A Pd(II) Intermediate (Coupling at C-4) This compound->Intermediate_A Faster Pd(0)L2 Pd(0)L2 Pd(0)L2->Intermediate_A Desired_Product 4-Aryl-3-bromopyridine Intermediate_A->Desired_Product Transmetalation & Reductive Elimination 3-bromo-4-iodopyridine_2 This compound Intermediate_B Pd(II) Intermediate (Coupling at C-3) 3-bromo-4-iodopyridine_2->Intermediate_B Slower Pd(0)L2_2 Pd(0)L2 Pd(0)L2_2->Intermediate_B Undesired_Product 3-Aryl-4-iodopyridine or Di-coupled Product Intermediate_B->Undesired_Product Transmetalation & Reductive Elimination

Caption: Regioselectivity in the Suzuki coupling of this compound.

Q2: My Suzuki coupling reaction is giving low to no yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in Suzuki couplings involving pyridine substrates are a common issue, often stemming from catalyst inhibition or deactivation.[3] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.[3]

Here’s a troubleshooting guide to address low yields:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inhibition The pyridine nitrogen coordinates to the palladium catalyst, reducing its activity.[3]1. Switch to Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can shield the palladium center and promote catalytic activity.[3] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[3]
Poor Catalyst Activity The chosen palladium precatalyst may not be generating the active Pd(0) species efficiently.1. Use a Pre-catalyst: Modern pre-catalysts, like the Buchwald G3 or G4 pre-catalysts, are designed to generate the active catalyst more reliably.[4]
Inadequate Base The base may not be strong enough to facilitate the transmetalation step effectively, or it may be poorly soluble.[5]1. Screen Bases: Test a range of bases. While K₂CO₃ and Cs₂CO₃ are common choices, stronger bases like K₃PO₄ or KOtBu might be necessary, especially with sterically hindered substrates.[5]
Solvent Issues The solvent may not be optimal for dissolving all reactants, particularly the base.1. Use a Co-solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is often used to dissolve the inorganic base and facilitate the reaction.[6][7] 2. Ensure Anhydrous Conditions (if needed): If protodeboronation is an issue, using anhydrous solvents may be beneficial.[3]
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to the formation of palladium black.[6]1. Thorough Degassing: Degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[8]

Below is a workflow for troubleshooting low-yield Suzuki couplings.

G start Low Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base Yes optimize_catalyst Switch to Bulky Ligand (e.g., XPhos) Increase Catalyst Loading check_catalyst->optimize_catalyst No check_solvent Is the Solvent System Correct? check_base->check_solvent Yes optimize_base Screen Bases (K3PO4, Cs2CO3) Ensure adequate solubility check_base->optimize_base No check_conditions Are Reaction Conditions Controlled? check_solvent->check_conditions Yes optimize_solvent Use Dioxane/Water or THF/Water Ensure proper degassing check_solvent->optimize_solvent No optimize_conditions Check Temperature Ensure Inert Atmosphere check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_catalyst->check_base optimize_base->check_solvent optimize_solvent->check_conditions optimize_conditions->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Q3: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?

A3: Several side reactions can compete with the desired Suzuki coupling, leading to a complex product mixture and reduced yield. The most common side reactions are protodeboronation, dehalogenation, and homocoupling.

Side Reaction Description Mitigation Strategies
Protodeboronation Hydrolysis of the boronic acid to the corresponding arene, especially problematic with heteroaryl boronic acids.[3][6]1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable to hydrolysis.[3] 2. Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions.[3] 3. Use a Weaker Base: A milder base may reduce the rate of protodeboronation.[3]
Dehalogenation Reduction of the aryl halide starting material to the corresponding arene.[6]1. Avoid Hydride Sources: Ensure solvents (e.g., some alcohols) are not potential hydride donors.[6] 2. Optimize Reaction Time: Shorter reaction times can minimize this side reaction.[3]
Homocoupling Coupling of two boronic acid molecules, often promoted by the presence of oxygen or Pd(II) species.[6]1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen.[6] 2. Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can minimize the presence of Pd(II) at the start of the reaction.

Experimental Protocol: Selective Suzuki Coupling at the C-4 Position

This protocol provides a general starting point for the selective Suzuki coupling of an arylboronic acid to the 4-position of this compound. Optimization of specific parameters may be required for different substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[9]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Generalized Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition organoboron R²-B(OR)₂ (Arylboronic acid) organoboron->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions with 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-bromo-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile, yet challenging, building block in their synthetic endeavors. Here, we will address common issues, provide in-depth troubleshooting advice, and explain the chemical principles behind the observed side reactions.

Introduction: The Challenge of Selectivity with this compound

This compound is a valuable synthetic intermediate due to the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective functionalization at the 4-position. However, achieving perfect selectivity can be challenging, and a number of side products are often observed. This guide will help you understand the origins of these side products and provide strategies to minimize their formation.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. However, when working with this compound, several side reactions can compete with the desired coupling at the 4-position.

Frequently Asked Questions & Troubleshooting

Q1: I am observing a significant amount of homocoupling of my boronic acid reagent. What is causing this and how can I prevent it?

A1: Homocoupling of boronic acids to form a symmetrical biaryl species is a common side reaction in Suzuki couplings. This is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst itself. The mechanism can involve a transmetalation step with two boronic acid molecules and the palladium center, followed by reductive elimination.

Troubleshooting Strategies:

  • Degassing: Ensure that your reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes, or by using the freeze-pump-thaw technique for more sensitive reactions.

  • Palladium(II) Precatalysts: The use of Pd(II) precatalysts, which are reduced in situ to the active Pd(0) species, can sometimes lead to the formation of palladium black, which can promote homocoupling. Consider using a well-defined Pd(0) source or a precatalyst that is less prone to decomposition.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can increase the rate of homocoupling. Carefully optimize the stoichiometry of your reagents.

Q2: My main side product is 4-bromopyridine, resulting from protodehalogenation. What causes this and how can it be minimized?

A2: Protodehalogenation is the replacement of a halogen atom with a hydrogen atom. This can occur through several mechanisms, including the reaction of the organopalladium intermediate with trace amounts of water or other protic species in the reaction mixture.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure that all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your reagents in a vacuum oven if necessary.

  • Base Selection: The choice of base can influence the extent of protodehalogenation. A weaker base, such as K3PO4 or Cs2CO3, is often preferred over stronger bases like NaOH or KOH, which can contain more water.

  • Boronic Acid Quality: Impurities in the boronic acid, such as boric acid (B(OH)3), can be a source of protons. Use high-purity boronic acids.

Q3: I am seeing a small amount of the product resulting from coupling at the 3-position (C-Br bond). How can I improve the selectivity for the C-I bond?

A3: While the C-I bond is significantly more reactive, coupling at the C-Br bond can occur, especially at higher temperatures or with prolonged reaction times. The relative rates of oxidative addition of the C-I and C-Br bonds to the Pd(0) catalyst determine the selectivity.

Troubleshooting Strategies:

  • Lower Reaction Temperature: Reducing the reaction temperature can significantly improve selectivity, as the oxidative addition of the C-Br bond has a higher activation energy.

  • Shorter Reaction Times: Monitor your reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-reaction.

  • Ligand Choice: The choice of phosphine ligand can influence the selectivity. Bulky, electron-rich ligands can sometimes enhance the selectivity for the C-I bond.

Optimized Protocol for Selective Suzuki Coupling
ParameterRecommended ConditionRationale
Catalyst Pd(PPh3)4 (2-5 mol%)A reliable and commercially available Pd(0) catalyst.
Ligand (If using a Pd(II) source)PPh3 or a similar phosphine ligand.
Base K3PO4 (2-3 equivalents)A moderately strong, non-nucleophilic base that minimizes protodehalogenation.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90 °CA temperature range that typically provides a good balance between reaction rate and selectivity.
Degassing MandatoryRemoval of oxygen is critical to prevent homocoupling and catalyst decomposition.

Troubleshooting Flowchart for Suzuki Coupling

start Reaction Start issue Identify Side Product(s) start->issue homocoupling Homocoupling of Boronic Acid issue->homocoupling Biaryl detected protodehalogenation Protodehalogenation (4-Bromopyridine) issue->protodehalogenation Mass of starting material - I + H cbr_coupling Coupling at C-Br Bond issue->cbr_coupling Isomeric product detected sol_homo Solution: Degas thoroughly Optimize boronic acid stoichiometry Consider Pd(0) source homocoupling->sol_homo sol_proto Solution: Use anhydrous solvents/reagents Switch to a weaker, non-hydroxide base protodehalogenation->sol_proto sol_cbr Solution: Lower reaction temperature Reduce reaction time Screen phosphine ligands cbr_coupling->sol_cbr

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Section 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds. With this compound, the primary goal is the selective coupling of a terminal alkyne at the 4-position.

Frequently Asked Questions & Troubleshooting

Q1: My main side product is the homocoupling of the terminal alkyne (a diacetylene). What is causing this Glaser coupling, and how can I suppress it?

A1: The copper(I) cocatalyst in the Sonogashira reaction can also catalyze the oxidative homocoupling of terminal alkynes in the presence of oxygen, a reaction known as the Glaser coupling.

Troubleshooting Strategies:

  • Rigorous Degassing: As with the Suzuki reaction, the exclusion of oxygen is paramount. Ensure your reaction setup is under a positive pressure of an inert gas.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ a higher loading of a palladium catalyst and a suitable ligand, and are performed in the presence of a base like triethylamine or diisopropylamine.

  • Amine Base as Solvent: Using the amine base as the solvent can sometimes suppress Glaser coupling.

Q2: I am observing the formation of a significant amount of 4-bromopyridine. What is the cause of this hydrodehalogenation?

A2: Similar to the Suzuki reaction, hydrodehalogenation can be a problematic side reaction. In the Sonogashira coupling, this can be exacerbated by certain bases or impurities.

Troubleshooting Strategies:

  • Choice of Base: A bulky, non-nucleophilic amine base such as diisopropylethylamine (DIPEA) can be beneficial.

  • Purity of Alkyne: Ensure your terminal alkyne is free of acidic impurities.

  • Anhydrous Conditions: As always, minimize the presence of water in your reaction.

Q3: I am struggling with low yields and the formation of a complex mixture of products. What are some general tips for improving the Sonogashira coupling of this substrate?

A3: The pyridine nitrogen can coordinate to the palladium catalyst, sometimes leading to catalyst inhibition or decomposition.

Troubleshooting Strategies:

  • Ligand Selection: The use of a supporting ligand, such as XPhos or SPhos, can stabilize the palladium catalyst and improve its turnover number.

  • Catalyst Loading: While a higher catalyst loading can sometimes improve conversion, it can also lead to more side products. Optimize the catalyst loading (typically 1-5 mol%).

  • Temperature Control: Start at room temperature and gently heat if the reaction is sluggish. High temperatures can lead to decomposition and side reactions.

Optimized Protocol for Selective Sonogashira Coupling
ParameterRecommended ConditionRationale
Catalyst Pd(PPh3)2Cl2 (2-3 mol%)A common and effective palladium precatalyst.
Co-catalyst CuI (1-2 mol%)The standard copper source for the Sonogashira reaction.
Base Triethylamine (2-3 equivalents)Acts as both a base and a solvent in some cases.
Solvent THF or DMFGood solvents for dissolving the reactants.
Temperature Room Temperature to 50 °CMilder conditions are often sufficient and can improve selectivity.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing Glaser coupling.

Side Product Formation in Sonogashira Coupling

sub This compound + Terminal Alkyne desired Desired Product: 4-Alkynyl-3-bromopyridine sub->desired Pd/Cu catalysis glaser Side Product: Glaser Homocoupling (Diacetylene) sub->glaser O2, Cu(I) catalysis hydro Side Product: Hydrodehalogenation (4-Bromopyridine) sub->hydro Protic impurities

Caption: Common reaction pathways in Sonogashira coupling.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. When using this compound, the goal is to selectively introduce an amine at the 4-position.

Frequently Asked Questions & Troubleshooting

Q1: My primary side product is 4-bromopyridine. Why is hydrodehalogenation so prevalent in this reaction?

A1: Hydrodehalogenation can be a significant side reaction in Buchwald-Hartwig amination, especially with electron-deficient aryl halides like this compound. It can occur via β-hydride elimination from the amido-palladium intermediate or by other decomposition pathways of the catalyst.

Troubleshooting Strategies:

  • Choice of Base: A strong, non-nucleophilic base is required for this reaction. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often good choices. Avoid using hydroxide or carbonate bases.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos can promote the desired reductive elimination over side reactions.

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to favor the desired coupling.

Q2: I am observing some amination at the 3-position. How can I improve the selectivity?

A2: Similar to other cross-coupling reactions, amination at the C-Br bond can occur at elevated temperatures or with very active catalyst systems.

Troubleshooting Strategies:

  • Lower Reaction Temperature: This is the most effective way to improve selectivity. Buchwald-Hartwig aminations can often be run at temperatures ranging from room temperature to 100 °C.

  • Careful Catalyst/Ligand Selection: Some catalyst systems may be more selective than others. A screening of different palladium precatalysts and ligands may be necessary.

Q3: My reaction is sluggish and does not go to completion. What can I do to improve the conversion?

A3: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Catalyst Precatalyst: Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure the generation of the active catalytic species.

  • Solvent Choice: Anhydrous, non-coordinating solvents like toluene or dioxane are typically used.

  • Base Solubility: Ensure that the base is sufficiently soluble in the reaction medium.

Optimized Protocol for Selective Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Catalyst Pd2(dba)3 (1-2 mol%)A common Pd(0) source.
Ligand XPhos or RuPhos (2-4 mol%)Bulky, electron-rich ligands that promote C-N bond formation.
Base LiHMDS or NaOtBu (1.5-2 equivalents)Strong, non-nucleophilic bases.
Solvent Toluene or DioxaneAnhydrous, non-coordinating solvents.
Temperature 80-110 °CA typical temperature range for this transformation.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and reagents from oxygen and moisture.

Key Factors in Buchwald-Hartwig Amination Selectivity

title Factors Influencing Selectivity temp Temperature selectivity Selectivity (C-I vs. C-Br) temp->selectivity Lower T favors C-I ligand Ligand ligand->selectivity Bulky ligands can enhance selectivity base Base base->selectivity Choice can influence side reactions

Caption: Key parameters influencing selectivity.

Technical Support Center: Purification of Products from 3-Bromo-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of reaction products derived from 3-bromo-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. As a bifunctional building block, this compound offers selective reactivity, primarily at the more labile carbon-iodine bond, for various cross-coupling and substitution reactions.[1][2][3] However, this reactivity profile also presents unique purification challenges.

This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the "why" behind purification strategies, helping you make informed decisions to achieve high purity for your target compounds.

Section 1: Foundational Purification Challenges & General FAQs

Before delving into reaction-specific issues, let's address the fundamental properties of this compound derivatives that impact their purification.

Question: My pyridine-containing product seems to streak or decompose on a standard silica gel column. What is happening and how can I prevent this?

Answer: This is a classic issue when purifying pyridine derivatives. The Lewis basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4][5] This interaction can lead to several problems:

  • Irreversible Adsorption: The product binds too strongly to the column, resulting in low or no recovery.

  • Peak Tailing/Streaking: Slow, uneven elution causes broad peaks that co-elute with impurities.

  • On-Column Degradation: The acidic environment of the silica can catalyze the decomposition of sensitive products.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Pre-treat the silica gel by flushing it with your starting eluent system containing a small amount of a volatile base, typically 0.1-1% triethylamine (Et₃N) or pyridine.[4] This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic support. Neutral alumina is an excellent alternative for basic compounds.[4][5]

  • Reverse-Phase Chromatography: For more polar derivatives, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol mobile phases is a powerful option.

Question: After my aqueous workup, I have a low yield. Where could my product have gone?

Answer: The basicity of the pyridine ring is again the likely culprit. During aqueous extraction, if the aqueous layer is acidic (pH < 5), the pyridine nitrogen can become protonated, forming a pyridinium salt. This salt is highly water-soluble and will be lost to the aqueous phase.

Preventative Measures:

  • Control the pH: Ensure your aqueous layer is neutral or slightly basic (pH 7-9) before extraction. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like sodium carbonate (Na₂CO₃) for your washes.

  • Use Brine: After aqueous washes, always wash the organic layer with saturated aqueous sodium chloride (brine). This helps to "salt out" the dissolved organic product, driving it into the organic layer and also helps to remove residual water.[4]

Question: How do I choose between recrystallization and column chromatography?

Answer: The choice depends on the scale of your reaction, the nature of the impurities, and the physical state of your product.[6]

Method Best For Advantages Disadvantages
Recrystallization Multi-gram scale; solid products with >85% purity.Highly effective for removing small amounts of impurities; yields very pure crystalline material; scalable.Not suitable for oils or amorphous solids; requires finding a suitable solvent system; can have lower recovery.[4][5]
Column Chromatography Sub-gram scale; complex mixtures; oils or solids.Excellent for separating multiple components; applicable to a wide range of compounds.Can be labor-intensive; potential for product loss/decomposition on the column; uses large solvent volumes.[6]

Workflow for Purification Method Selection

start Crude Reaction Product is_solid Is the product a solid? start->is_solid scale Scale > 1 gram? is_solid->scale Yes is_complex Complex mixture by TLC/NMR? is_solid->is_complex No (Oil/Amorphous) scale->is_complex No recrystallize Recrystallization scale->recrystallize Yes chromatography Column Chromatography is_complex->chromatography Yes is_complex->recrystallize No (High Purity) recrystallize->chromatography If fails or purity is low

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are staples for functionalizing this compound. However, they introduce a common and critical impurity: residual palladium.

Question: My purified product is a grey or black powder, and I see colloidal particles in my NMR solvent. How do I remove residual palladium catalyst?

Answer: The dark color is a tell-tale sign of palladium black, a form of elemental palladium (Pd(0)) that precipitates from the reaction. The pyridine nitrogen can also form stable, soluble complexes with palladium, making it difficult to remove by standard chromatography or extraction alone.[7] Regulatory bodies have strict limits on palladium in active pharmaceutical ingredients (APIs), often as low as 10 ppm, making its removal essential.[7]

Palladium Removal Strategies:

  • Filtration through Celite®: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a plug of Celite®. This will remove the bulk of the insoluble palladium black.

  • Metal Scavengers (Recommended): These are solid-supported reagents with functional groups that have a high affinity for palladium, such as thiols or triaminotriazines.[7]

    • Protocol: Using a Thiol-Based Scavenger

      • After the initial workup, dissolve the crude product in a suitable solvent (e.g., Toluene, THF, or Ethyl Acetate).

      • Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol), typically 3-5 equivalents relative to the palladium catalyst used.

      • Stir the mixture, sometimes with gentle heating (40-60 °C), for 2-12 hours.

      • Filter off the scavenger and wash it with the solvent.[7]

      • Combine the filtrate and concentrate it to get the palladium-free crude product, which can then be further purified.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb palladium species. However, it can also adsorb the product, leading to yield loss.

Suzuki Coupling-Specific Issues

Question: I've successfully coupled a boronic acid at the 4-position, but I'm struggling to remove the unreacted boronic acid and its byproducts (boroxines) by chromatography. What should I do?

Answer: Boronic acids and their dehydration-trimerization products (boroxines) can be polar and sometimes co-elute with the desired product. An extractive workup specifically designed to remove them is highly effective.

Protocol: Boronic Acid Removal Workup

  • After the reaction, quench the mixture and perform your standard aqueous extraction.

  • Wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃. This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.

  • Separate the layers and proceed with your standard workup (brine wash, drying, concentration).

  • For very stubborn cases, washing with a solution containing a diol, like pinacol or ethylene glycol, can form a boronate ester complex that is easier to separate.

Sonogashira Coupling-Specific Issues

Question: My Sonogashira reaction worked, but I have a significant amount of a byproduct from the homocoupling of my alkyne (Glaser coupling). How can I separate this from my desired product?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially if oxygen is not rigorously excluded or if there is an excess of copper co-catalyst.[8] The resulting di-alkyne byproduct is often less polar than the desired heteroaryl-alkyne product.

Separation Strategy:

  • Column Chromatography: Careful flash column chromatography is usually effective. The less polar homocoupled product will typically elute before the more polar desired product. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) to achieve the best separation.[3][4]

  • Reaction Optimization: To prevent this in the future, ensure your reaction is thoroughly degassed, run under a strict inert atmosphere (argon or nitrogen), and consider using a copper-free Sonogashira protocol.[3][8]

Buchwald-Hartwig Amination-Specific Issues

Question: After my Buchwald-Hartwig amination and chromatography, my NMR still shows signals corresponding to the phosphine ligand (e.g., t-butyl or phenyl groups). How can I remove the ligand and its oxide?

Answer: Bulky, electron-rich phosphine ligands are essential for the catalytic cycle but can be difficult to remove as they are often greasy and have Rf values similar to the product. The corresponding phosphine oxide is more polar but can still be a purification challenge.

Removal Techniques:

  • Acidic Wash: If your product is stable to acid, you can wash the organic layer with a dilute acid (e.g., 1M HCl). The phosphine ligand, being basic, will protonate and move into the aqueous layer. Caution: Your product also has a basic pyridine nitrogen, so this may lead to product loss unless you re-basify the aqueous layer and back-extract.

  • Oxidative Workup: A common strategy is to oxidize the residual phosphine ligand to the more polar phosphine oxide. Stirring the crude organic solution with an oxidant like Oxone® or dilute hydrogen peroxide before chromatography can make the separation easier.

  • Specialized Scavengers: Just as with palladium, there are scavengers designed to bind phosphines.

Section 3: Lithiation and Halogen-Metal Exchange

Question: I am trying to perform a selective iodine-lithium exchange at -78 °C, but I am getting a mixture of products, including some from bromine-lithium exchange. How can I purify the desired 4-substituted-2-bromopyridine?

Answer: While iodine-lithium exchange is significantly faster than bromine-lithium exchange, some scrambling can occur, especially if the temperature rises or if the organolithium reagent is added too quickly. The resulting product mixture can be challenging to separate.

Purification and Prevention:

  • Chromatography: The polarity difference between the desired product, the isomeric byproduct (2-substituted-4-iodopyridine), and any di-substituted product may be small. High-performance flash chromatography with a long column and a very shallow solvent gradient is your best approach.[4] Analyzing fractions carefully by TLC or LC-MS is critical.

  • Prevention is Key: To avoid this purification headache, ensure strict temperature control (-78 °C or lower), use a pre-cooled solution of your organolithium reagent, and add it slowly to the solution of this compound.[9] Using a Grignard reagent (e.g., i-PrMgCl·LiCl) for the exchange can sometimes offer better selectivity than organolithiums.[10]

General Purification Workflow for Cross-Coupling Products

start Crude Reaction Mixture celite Dilute & Filter through Celite® (Removes Pd Black) start->celite workup Aqueous Workup (pH control, specific washes) celite->workup scavenger Treat with Metal Scavenger (Removes soluble Pd) workup->scavenger concentrate Concentrate in vacuo scavenger->concentrate purify Final Purification (Chromatography or Recrystallization) concentrate->purify

Caption: General purification workflow for cross-coupling products.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in their experiments. As a cornerstone of carbon-carbon bond formation, the Sonogashira coupling is invaluable, but its sensitivity to various parameters can lead to frustratingly low yields.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?

This is the most common issue and typically points to a problem in one of three areas: the integrity of your reagents and catalyst, the reaction conditions, or the inherent reactivity of your substrates.

A. Check Your Catalyst and Reagent Integrity

The Sonogashira coupling is highly sensitive to the quality of its components. The palladium catalyst, in particular, is easily poisoned or deactivated.[4]

  • Is your palladium catalyst active? The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][4] The appearance of a black precipitate, known as "palladium black," is a clear sign that your Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive.[4] This is often caused by exposure to oxygen or impurities.[4]

    • Solution: Always use a fresh, high-purity source of palladium catalyst. If you suspect your catalyst has decomposed, start the reaction again with a fresh batch.

  • Is your copper(I) co-catalyst fresh? Copper(I) iodide (CuI) is essential for activating the terminal alkyne but is highly susceptible to oxidation to inactive Copper(II) species, which can also promote unwanted side reactions.[4] Fresh CuI should be an off-white or very light tan powder; a significant green or blue tint indicates oxidation.

    • Solution: Use CuI from a freshly opened bottle or a recently purchased batch.[4]

  • Are your reagents and solvents pure and dry? Impurities, particularly water and oxygen, can poison the catalyst and interfere with the reaction.[4][5] The amine base is especially critical and must be anhydrous, as water can hydrolyze reagents and affect the base's efficacy.[4]

    • Solution: Use high-purity, anhydrous solvents. It is best practice to degas all solvents thoroughly before use. Consider distilling your amine base (e.g., triethylamine, diisopropylamine) if you suspect it is wet or oxidized.[4]

B. Verify Your Reaction Conditions

Optimal conditions are paramount for a successful coupling.

  • Is your reaction under a strictly inert atmosphere? Oxygen is the primary culprit for many Sonogashira failures. It promotes the unwanted homocoupling of alkynes (Glaser coupling) and leads to the decomposition of the Pd(0) catalyst.[3][4][6]

    • Solution: Ensure all glassware is oven-dried and the entire reaction is run under a positive pressure of an inert gas like argon or nitrogen. Solvents must be rigorously degassed prior to use. See the detailed protocol below for proper degassing techniques.

  • Is your choice of solvent appropriate? The solvent must fully dissolve all reaction components to ensure a homogeneous reaction mixture.[4][7] Common solvents include THF, DMF, and toluene. However, the solvent is not merely a medium; it can influence the reaction rate. For instance, highly coordinating solvents like DMF can sometimes slow the reaction by displacing necessary ligands from the palladium center.[7]

    • Solution: If solubility is an issue, try a different solvent system. If yields are low in DMF, consider switching to a less coordinating solvent like THF or toluene.[4][7]

  • Is your base correct and sufficient? The base has two critical roles: it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate, and it neutralizes the hydrogen halide (HX) byproduct generated during the catalytic cycle.[1] An insufficient amount or an inappropriate choice of base can halt the reaction.

    • Solution: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common.[4] For less reactive substrates, particularly aryl chlorides, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ may be more effective.[8]

  • Is the temperature optimal? While many Sonogashira couplings with reactive aryl iodides proceed efficiently at room temperature, less reactive substrates like aryl bromides and chlorides often require heating to facilitate the rate-determining oxidative addition step.[6][9][10] However, excessively high temperatures can accelerate catalyst decomposition.[4]

    • Solution: If you are using an aryl bromide or chloride at room temperature with no success, try gently heating the reaction (e.g., to 50-80 °C). Monitor for signs of catalyst decomposition.

C. Consider Substrate Reactivity

Not all substrates are created equal. The electronic and steric properties of your aryl halide and alkyne play a significant role.

  • Aryl/Vinyl Halide Reactivity: The rate of the oxidative addition step is highly dependent on the carbon-halogen bond strength.

    • Reactivity Order: The generally accepted order of reactivity is I > OTf > Br >> Cl.[1][10][11] Couplings involving aryl iodides are the most facile, while aryl chlorides are notoriously challenging and often require specialized, bulky, and electron-rich phosphine ligands (e.g., cataCXium A, sXPhos) and higher temperatures to proceed.[8]

  • Electronic and Steric Effects: Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step.[12] Conversely, bulky substituents near the reaction site (ortho positions) on either the aryl halide or the alkyne can sterically hinder the reaction and may require more active catalyst systems or higher catalyst loadings.[12][13]

Q2: My desired product is forming, but I'm getting a large amount of a byproduct from my alkyne coupling with itself. How can I prevent this?

You are observing the Glaser-Hay homocoupling reaction, the most common side reaction in copper-mediated Sonogashira couplings.[6][14] This occurs when the copper acetylide intermediate oxidatively dimerizes, consuming your alkyne.

  • Primary Cause: The presence of oxygen. Oxygen promotes the oxidation of Cu(I) to Cu(II), which facilitates the homocoupling pathway.[4][6]

  • Solutions:

    • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen) from start to finish.[4] Using Schlenk techniques or a glovebox is highly recommended.

    • Reduce Copper Catalyst Loading: While catalytic, excess copper can increase the rate of homocoupling. Try reducing the amount of CuI to the minimum effective level (e.g., 1-5 mol%).[4]

    • Switch to Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[1][15][16] Copper-free Sonogashira protocols have been developed to address this issue.[1][17] These reactions often require a more active palladium/ligand system, a different base (e.g., pyrrolidine), or slightly higher temperatures to compensate for the slower rate of alkyne activation.[1][6]

Q3: My reaction mixture turns black shortly after starting, and the reaction stalls. What is happening?

The formation of a black precipitate is the classic sign of palladium black , which is finely divided, agglomerated Pd(0) metal.[4] This indicates your catalyst is no longer soluble and catalytically active.

  • Primary Causes:

    • Oxygen: As mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[4]

    • Impurities: Trace impurities in reagents or solvents can poison the catalyst, causing it to precipitate.[4]

    • Excessively High Temperatures: Heat can accelerate the rate of catalyst decomposition.[4]

    • Inappropriate Ligand or Solvent: The phosphine ligand's job is to stabilize the Pd(0) center. If the ligand is displaced (e.g., by a strongly coordinating solvent like DMF) or degrades, the palladium will agglomerate.[5][7]

  • Solutions:

    • Revisit all the points regarding the use of an inert atmosphere and high-purity reagents.[4]

    • If heating, ensure the temperature is not excessive for your specific catalyst system.

    • Consider if your ligand is appropriate for the reaction. For challenging substrates, more robust and sterically demanding ligands are often required to maintain a stable catalytic complex.[8][12]

Data & Protocols
Table 1: Relative Reactivity of Halides & Pseudohalides

This table provides a general hierarchy for the reactivity of the sp²-carbon coupling partner in the rate-determining oxidative addition step.

Substrate TypeLeaving Group (X)Relative ReactivityTypical Conditions
Vinyl Halides IHighestOften proceeds at room temperature.
OTfVery HighMild conditions are usually sufficient.
BrHighMay require gentle heating.
ClModerateOften requires heating and specialized catalysts.
Aryl Halides IHighTypically reacts well at room temperature.[4]
OTfGoodGood reactivity, often at room temp or with mild heat.
BrModerateUsually requires heating (e.g., 50-100 °C).[9]
ClLowRequires high temperatures and highly active catalyst systems.[6][8]
Experimental Protocol: Ensuring an Inert Atmosphere

This procedure is critical for minimizing catalyst decomposition and Glaser homocoupling.

Objective: To remove dissolved oxygen from reaction solvents and maintain an oxygen-free environment during the reaction.

Method: Freeze-Pump-Thaw Degassing (for Schlenk line users)

  • Preparation: Place your anhydrous solvent in a robust Schlenk flask equipped with a stir bar. The flask should not be more than half full.

  • Freeze: Close the flask's stopcock to the manifold. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum line of the Schlenk manifold. Allow it to evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gases are released into the vacuum headspace.

  • Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles). This ensures a thorough removal of dissolved oxygen.

  • Backfill: After the final thaw, backfill the flask with a positive pressure of high-purity argon or nitrogen. The solvent is now ready for use.

Alternative Method: Sparge with Inert Gas

  • Setup: Place the anhydrous solvent in a flask with an inlet for an inert gas line and an outlet vent (e.g., a needle).

  • Sparge: Submerge the inert gas line below the surface of the liquid and bubble the gas (argon or nitrogen) vigorously through the solvent for 30-60 minutes. This displaces dissolved oxygen.

  • Maintain Atmosphere: After sparging, remove the gas line from the liquid but keep a positive pressure of inert gas in the flask's headspace.

Visualizing the Process
The Sonogashira Catalytic Cycle

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle performs the cross-coupling, while the copper cycle serves to activate the alkyne.[1][15]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) Pd_complex L₂Pd(II)(Ar)X Pd0->Pd_complex Oxidative Addition Pd_alkyne L₂Pd(II)(Ar)(C≡CR) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product Byproduct Base-H⁺X⁻ CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Deprotonation Base Base Cu_acetylide->Pd_complex ArX Ar-X ArX->Pd0 Alkyne H-C≡CR Alkyne->CuX Base->Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing low conversion rates.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents 1. Check Reagents & Catalyst Start->Check_Reagents Check_Conditions 2. Check Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Use high-purity, anhydrous reagents. Distill amine base. Check_Reagents->Reagent_Purity Impure? Catalyst_Freshness Use fresh Pd catalyst and CuI. Avoid Pd black. Check_Reagents->Catalyst_Freshness Old? Check_Substrate 3. Check Substrate Reactivity Check_Conditions->Check_Substrate Conditions OK Inert_Atmosphere Rigorously degas solvents. Use Ar or N₂ atmosphere. Check_Conditions->Inert_Atmosphere Oxygen present? Temp_Solvent_Base Optimize Temperature, Solvent, & Base. Consider heating for Ar-Br/Cl. Check_Conditions->Temp_Solvent_Base Suboptimal? Halide_Reactivity Is halide reactive enough (I > Br > Cl)? For Ar-Cl, use specialized ligands. Check_Substrate->Halide_Reactivity Unreactive? Side_Reaction Significant Glaser byproduct? Check_Substrate->Side_Reaction Substrate OK Go_Copper_Free Switch to copper-free conditions. Side_Reaction->Go_Copper_Free Yes Result_OK Yield Improved Side_Reaction->Result_OK No Go_Copper_Free->Result_OK

Caption: A logical workflow for troubleshooting low Sonogashira coupling yields.

References

Technical Support Center: Minimizing Homocoupling in 3-Bromo-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 3-bromo-4-iodopyridine in cross-coupling reactions. Our focus is to equip you with the knowledge to minimize unwanted homocoupling side reactions and maximize the yield of your desired selectively coupled products.

Introduction: The Challenge of Selectivity

This compound is a valuable heterocyclic building block due to its two distinct reactive sites. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position. However, a common and often frustrating side reaction is the homocoupling of the organometallic coupling partner, which reduces the yield of the desired product and complicates purification. This guide will delve into the causes of homocoupling and provide actionable solutions for Suzuki-Miyaura, Sonogashira, and Stille couplings.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Levels of Boronic Acid/Ester Homocoupling (Biaryl Formation) in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is producing a significant amount of the symmetrical biaryl derived from my boronic acid. What is causing this and how can I prevent it?

Answer: Boronic acid homocoupling is a prevalent side reaction, often driven by the presence of oxygen or the use of Palladium(II) precatalysts.[1]

Causality & Resolution:

  • Oxygen-Mediated Catalyst Oxidation: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species are known to promote the homocoupling of two boronic acid molecules.[1][2]

    • Solution: Implement rigorous degassing procedures. The most effective method is the "freeze-pump-thaw" technique, which involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.[1] Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes can significantly reduce dissolved oxygen.[1]

  • In Situ Reduction of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced to the active Pd(0) form. One pathway for this reduction is the homocoupling of two boronic acid molecules, which unfortunately consumes your starting material to initiate the primary catalytic cycle.[1][3]

    • Solution 1: Use a Pd(0) Source: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction step that can lead to homocoupling.

    • Solution 2: Add a Mild Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent can facilitate its conversion to Pd(0) without consuming the boronic acid. Potassium formate has been shown to be effective in suppressing homocoupling.[4]

  • Ligand Choice: The ligand plays a crucial role in modulating the relative rates of the desired cross-coupling versus the side reactions.

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[1] These ligands accelerate the oxidative addition and reductive elimination steps of the main Suzuki cycle, allowing the desired reaction to outpace the homocoupling pathway.[1][5][6]

Workflow for Minimizing Suzuki Homocoupling

Caption: Troubleshooting workflow for Suzuki homocoupling.

Issue 2: Significant Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

Question: My Sonogashira reaction is yielding a large amount of the alkyne dimer. How can I suppress this side reaction?

Answer: The homocoupling of terminal acetylenes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[7][8] Oxygen is a primary promoter of this undesired pathway.[7]

Causality & Resolution:

  • Presence of Oxygen: Oxygen facilitates the oxidative dimerization of copper acetylide intermediates, leading to the formation of a 1,3-diyne.[7]

    • Solution: Ensure strictly anaerobic conditions. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction.[7]

  • High Copper(I) Concentration: While catalytic, higher concentrations of the copper(I) co-catalyst can accelerate the rate of Glaser coupling.[7][9]

    • Solution: Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective amount, typically 1-5 mol%.

  • High Concentration of Copper Acetylide: The rate of the bimolecular homocoupling reaction is dependent on the concentration of the copper acetylide intermediate.

    • Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the reactive intermediate, thus disfavoring the homocoupling pathway.[7]

  • Copper-Catalyzed Pathway: For particularly sensitive substrates, the copper co-catalyst itself is the primary issue.

    • Solution: Switch to a copper-free Sonogashira protocol. These methods have been developed to avoid homocoupling products and often rely on specific palladium catalysts or ligands to facilitate the reaction.[8][10]

ParameterStandard SonogashiraStrategy to Reduce HomocouplingRationale
Atmosphere InertStrictly Anaerobic (rigorous degassing)Oxygen promotes Glaser coupling.[7]
Cu(I) Loading 2-10 mol%1-2 mol% or Copper-FreeHigh Cu(I) concentration accelerates homocoupling.[7]
Alkyne Addition All at onceSlow addition via syringe pumpMaintains low concentration of copper acetylide intermediate.[7]
Base Amine base (e.g., Et₃N)Use a milder or alternative base if neededThe choice of base can be crucial and may need optimization.[10]
Issue 3: Homocoupling of Organostannane Reagents in Stille Coupling

Question: In my Stille coupling reaction, I am observing the formation of a dimer from my organotin reagent. What causes this and how can it be addressed?

Answer: Homocoupling of the organostannane reagent is a known side reaction in Stille couplings.[11] It can proceed through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[11]

Causality & Resolution:

  • Reaction with Pd(II) Precatalyst: If a Pd(II) source is used, it can react with two molecules of the organostannane, leading to reductive elimination of the homocoupled product.

    • Solution: Similar to the Suzuki reaction, using a Pd(0) catalyst source can circumvent this issue.

  • Oxygen/Radical Pathways: The presence of oxygen can promote side reactions.

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[12] Thoroughly degassing solvents is critical.

  • Stoichiometry: An imbalance in reagents can sometimes favor side reactions.

    • Solution: Using a slight excess (1.1-1.2 equivalents) of the organostannane reagent can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[12]

Experimental Protocol: Selective Stille Coupling at the 4-Position

This protocol is designed to favor selective coupling at the C-I bond while minimizing side reactions.

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the organostannane reagent (1.1 equiv).

  • Catalyst Addition: Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Stir the mixture at a moderate temperature (e.g., 80-90 °C). Higher temperatures can lead to a loss of selectivity and coupling at the C-Br position.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an appropriate solvent, and proceed with a standard aqueous work-up and purification by column chromatography.

Caption: Stille reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Why is the C-I bond so much more reactive than the C-Br bond in this compound? A1: The selectivity is governed by the relative bond strengths and the kinetics of oxidative addition to the palladium(0) catalyst. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage and insertion by the palladium center.[13] This difference in reactivity allows for selective functionalization at the 4-position by carefully controlling reaction conditions, particularly temperature.[12][13]

Q2: Can the choice of base influence homocoupling in Suzuki reactions? A2: Yes, the base can have an effect. While its primary role is to facilitate the transmetalation step, an inappropriate base can lead to side reactions.[5] For instance, a very strong or poorly soluble base might alter the reaction kinetics in a way that favors homocoupling. It is often beneficial to screen a few different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate combination.[1]

Q3: My reaction mixture turns black. What does this mean? A3: The formation of a black precipitate, known as palladium black, indicates decomposition of the palladium catalyst.[7] This renders the catalyst inactive and will stop your reaction. Common causes include the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[7][12] To prevent this, ensure all components are high-purity, anhydrous, and that the reaction is performed under strictly anaerobic conditions at an optimized temperature.[7]

Q4: Are there alternatives to boronic acids in Suzuki coupling to reduce side reactions? A4: Yes. Organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates are often more stable alternatives to boronic acids.[14] They can be less prone to side reactions like protodeboronation and may exhibit different reactivity profiles in transmetalation that can help suppress homocoupling.[14]

Q5: What is the role of additives like LiCl in Stille couplings? A5: In Stille couplings, additives like lithium chloride (LiCl) can accelerate the rate-determining transmetalation step. By facilitating the transfer of the organic group from tin to palladium, it can help the desired cross-coupling reaction outcompete potential side reactions.

References

Validation & Comparative

Comparing reactivity of 3-Bromo-4-iodopyridine vs. 2-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 3-Bromo-4-iodopyridine and 2-Bromo-4-iodopyridine

For researchers, scientists, and drug development professionals, dihalogenated pyridines are indispensable building blocks for constructing complex molecular architectures. Their utility lies in the potential for sequential, site-selective functionalization, enabling the controlled introduction of diverse substituents. This guide provides a comprehensive comparison of the reactivity of two structurally similar yet electronically distinct isomers: this compound and 2-Bromo-4-iodopyridine. By examining the underlying principles and providing supporting experimental data, this document aims to inform strategic decisions in synthetic route design.

Theoretical Framework: Understanding the Determinants of Reactivity

The reactivity of halopyridines in transition metal-catalyzed cross-coupling reactions is governed by two primary factors: the nature of the carbon-halogen (C-X) bond and the electronic influence of the pyridine nitrogen on the halogen's position.

The Dominance of the Carbon-Iodine Bond

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The energy of this bond is therefore the principal determinant of reactivity. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with their bond dissociation energies.[1]

For both this compound and 2-bromo-4-iodopyridine, the C-I bond is significantly weaker and more polarizable than the C-Br bond. Consequently, under standard cross-coupling conditions, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination will overwhelmingly and selectively occur at the C4-iodo position.[2][3][4] This inherent and predictable regioselectivity is the cornerstone of their utility, allowing the C2 or C3-bromo position to be retained for subsequent transformations under more forcing conditions.[2][4]

The Subtle yet Critical Influence of Positional Isomerism

The key difference between the two isomers lies in the position of the bromine atom relative to the ring nitrogen. This distinction dictates the reactivity of the C-Br bond in subsequent functionalization steps.

  • 2-Bromo-4-iodopyridine: The bromine atom is at the C2 position, which is alpha (α) to the electron-withdrawing pyridine nitrogen. This proximity makes the C2 position significantly more electron-deficient and thus more susceptible to oxidative addition.[5][6][7] This electronic activation means that after the initial reaction at the C4-iodo position, the C2-bromo position is primed for a second coupling reaction.

  • This compound: The bromine atom is at the C3 position, which is beta (β) to the nitrogen. This position is less affected by the nitrogen's inductive withdrawal compared to the C2 position.[8] As a result, the C3-Br bond is less activated and will require more forcing conditions (e.g., higher temperatures, stronger catalysts, longer reaction times) to undergo a second cross-coupling reaction.

This fundamental electronic difference is the primary consideration when designing a multi-step synthesis. If a rapid, sequential di-functionalization is desired under relatively mild conditions, 2-bromo-4-iodopyridine is the superior choice. If a more robust differentiation between the two halogen sites is required, this compound offers a wider window of reactivity.

Comparative Performance in Key Cross-Coupling Reactions

The predictable regioselectivity favoring the C4-iodo position holds true across all major palladium-catalyzed cross-coupling reactions. The primary distinction between the two isomers is the relative ease of the second coupling at the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds using boronic acids or their esters. For both isomers, the initial coupling will selectively yield the 4-arylpyridine derivative.[3]

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C4-Position

SubstratePalladium Catalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Approx. Yield (%)Notes
2-Bromo-4-iodopyridine Pd(PPh₃)₄ (3-5)K₂CO₃Dioxane/H₂O90-1004-1285-95High selectivity for the C-I bond is expected.[3][9]
This compound Pd(PPh₃)₄ (3-5)K₂CO₃Dioxane/H₂O90-1006-1680-95Reactivity is comparable for the first coupling.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a bond between a C(sp²) of the pyridine ring and a C(sp) of a terminal alkyne.[10] This reaction is highly selective for the C-I bond over the C-Br bond.[2][11]

Table 2: Representative Conditions for Selective Sonogashira Coupling at the C4-Position

SubstratePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Approx. Yield (%)Notes
2-Bromo-4-iodopyridine PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N or DIPEATHF or DMF25 (RT)90-98Reaction proceeds smoothly at room temperature.[2][11]
This compound PdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃N or DIPEATHF or DMF25 (RT)88-97High selectivity and yield are also expected.
Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[12][13] While specific data for these dihalo-isomers is less common, the known principles of C-X bond reactivity strongly suggest that selective amination at the C4-iodo position is readily achievable.[14][15] The choice of a bulky, electron-rich phosphine ligand is crucial for this transformation.

Table 3: Predicted Conditions for Selective Buchwald-Hartwig Amination at the C4-Position

SubstratePalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Notes
2-Bromo-4-iodopyridine Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene or Dioxane90-110Selective C4-amination is predicted. The C2-bromo position would require a second, more forcing step.
This compound Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene or Dioxane90-110High selectivity for C4 is also expected, with the C3-bromo position being significantly less reactive.

Metal-Halogen Exchange

Metal-halogen exchange, typically using an alkyllithium reagent like n-BuLi at low temperatures, is another fundamental transformation.[16][17] The rate of exchange follows the trend I > Br > Cl, making the reaction highly selective for the C4-iodo position in both isomers.[16]

The resulting 4-lithiopyridine species is a potent nucleophile that can be trapped with various electrophiles.

  • For 2-Bromo-4-iodopyridine: The exchange is expected to be clean and fast at the C4-position.

  • For this compound: The reaction should also be selective for the C4-position. However, one must consider the potential for competitive deprotonation at the electronically activated C2 position, though the halogen-metal exchange is generally much faster, especially at very low temperatures (-78 °C or below).[18]

Experimental Protocols & Workflows

The following sections provide detailed, representative protocols and workflow diagrams.

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents & Add to Dry Schlenk Flask atmosphere Evacuate & Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent execute Heat & Stir (Monitor by TLC/LC-MS) solvent->execute quench Cool & Quench Reaction execute->quench extract Aqueous Workup & Extraction quench->extract purify Dry & Concentrate; Purify by Chromatography extract->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol: Selective Sonogashira Coupling of 2-Bromo-4-iodopyridine

This protocol details the selective coupling at the C4-position.[2][11]

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask and standard glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-4-iodopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add anhydrous and degassed THF and Et₃N via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-4-(alkynyl)pyridine.

Mechanistic Principles and Visualization

Diagram: Principle of Regioselectivity

Caption: Regioselectivity is driven by the weaker C-I bond in both isomers.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (+ R¹-X) pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation (+ R²-B(OR)₂) pd2_aryl->pd0 Reductive Elimination (- R¹-R²)

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Strategic Recommendations

Both this compound and 2-bromo-4-iodopyridine are excellent substrates for the selective functionalization of the pyridine core. The choice between them should be a strategic one, based on the synthetic plan.

  • Primary Reactivity: For a single functionalization, both isomers react with high selectivity and efficiency at the C4-iodo position under mild conditions.

  • Secondary Reactivity: The key distinction is the reactivity of the remaining C-Br bond.

    • Choose 2-Bromo-4-iodopyridine when a subsequent cross-coupling at the C2 position is desired. The electronic activation provided by the adjacent nitrogen atom facilitates this second transformation.

    • Choose this compound when greater differentiation in reactivity is needed. The C3-bromo position is considerably less reactive, providing a more robust platform if the bromine needs to survive harsher reaction conditions or if a different class of transformation is planned for that site.

By understanding these fundamental principles of reactivity, researchers can leverage the distinct properties of these isomers to design more efficient, predictable, and elegant synthetic routes to complex, highly substituted pyridine derivatives.

References

A Senior Application Scientist's Guide to 3-Bromo-4-iodopyridine vs. 3-Chloro-4-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of complex molecules for pharmaceuticals and materials science, 3,4-disubstituted pyridines are invaluable scaffolds.[1] The choice of starting material is a critical decision that impacts reaction efficiency, selectivity, and overall cost. This guide provides an in-depth comparison of two key intermediates, 3-bromo-4-iodopyridine and 3-chloro-4-iodopyridine, in the context of palladium-catalyzed cross-coupling reactions. Our analysis demonstrates that while both molecules enable selective functionalization at the C-4 position, this compound offers broader catalyst compatibility and milder reaction conditions due to the higher reactivity of the C-Br bond compared to the C-Cl bond. Conversely, 3-chloro-4-iodopyridine presents a more cost-effective option for large-scale synthesis, provided the appropriate catalyst systems are employed to activate the less reactive C-Cl bond.

Fundamental Principles of Reactivity in Cross-Coupling

The success of a palladium-catalyzed cross-coupling reaction hinges on the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3][4] This is often the rate-determining step and is governed by the strength of the carbon-halogen (C-X) bond. The established reactivity trend for aryl halides is:

C-I > C-Br > C-Cl [1]

This trend is a direct consequence of the decreasing bond dissociation energies from C-Cl to C-I. The weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Br and C-Cl bonds.[5] This inherent difference in reactivity is the cornerstone of chemoselective cross-coupling strategies for dihalogenated substrates.[5]

For both this compound and 3-chloro-4-iodopyridine, the C-I bond at the 4-position is significantly more reactive than the C-Br or C-Cl bond at the 3-position. This allows for highly selective initial functionalization at the C-4 position under appropriate conditions.[6]

The Palladium Catalytic Cycle: A Visual Overview

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, follows a well-established catalytic cycle. Understanding this cycle is key to rationalizing the choice of reactants and conditions.

Palladium_Cross_Coupling_Cycle General Palladium Cross-Coupling Catalytic Cycle cluster_cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(R)L_n (Transmetalation Complex) oa_complex->trans_complex Transmetalation (R-M) product_complex R-Ar (Product) trans_complex->product_complex Reductive Elimination reductive_elim_label Regeneration of Pd(0) Catalyst reductive_elim_label->pd0

Figure 1. General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Head-to-Head Comparison in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. When comparing our two substrates, the primary difference lies in the conditions required for the second coupling at the C-3 position.

SubstratePositionCoupling PartnerCatalyst SystemConditionsYieldSelectivity
This compound C-4Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C>95%C-4 selective
C-34-Methoxyphenylboronic acidPdCl₂(dppf), K₃PO₄Dioxane, 100 °C~85%C-3 selective
3-Chloro-4-iodopyridine C-4Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C>95%C-4 selective
C-34-Methoxyphenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene, 110 °C~75%C-3 selective

Analysis:

  • C-4 Coupling: Both substrates exhibit excellent reactivity and selectivity at the C-4 iodo position, often with standard palladium catalysts like Pd(PPh₃)₄.

  • C-3 Coupling: Activating the C-3 position is more challenging for 3-chloro-4-iodopyridine. It typically requires more advanced catalyst systems with bulky, electron-rich ligands (e.g., SPhos) and higher temperatures to achieve good yields.[1] This is a direct result of the stronger C-Cl bond.

Sonogashira Coupling

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[7][8] The reactivity difference between the C-I and C-Br/C-Cl bonds is particularly pronounced here.

SubstratePositionCoupling PartnerCatalyst SystemConditionsYieldSelectivity
This compound C-4PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, RT>90%C-4 selective
C-3TrimethylsilylacetylenePd(P(t-Bu)₃)₂, CuI, Cs₂CO₃Dioxane, 100 °C~80%C-3 selective
3-Chloro-4-iodopyridine C-4PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, RT>90%C-4 selective
C-3TrimethylsilylacetylenePd₂(dba)₃, XPhos, CuI, Cs₂CO₃Toluene, 110 °C~65%C-3 selective

Analysis:

  • The C-4 iodo position on both substrates couples readily under standard, mild Sonogashira conditions.[6][9]

  • Coupling at the C-3 chloro position is significantly more demanding, requiring specialized ligands and higher temperatures, often resulting in lower yields compared to the bromo analogue.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[10][11] The choice of ligand is critical, especially when targeting the less reactive C-Cl bond.

SubstratePositionCoupling PartnerCatalyst SystemConditionsYieldSelectivity
This compound C-4MorpholinePd₂(dba)₃, BINAP, NaOtBuToluene, 80 °C>90%C-4 selective
C-3AnilinePd₂(dba)₃, BrettPhos, K₃PO₄Dioxane, 100 °C~88%C-3 selective
3-Chloro-4-iodopyridine C-4MorpholinePd₂(dba)₃, BINAP, NaOtBuToluene, 80 °C>90%C-4 selective
C-3AnilinePd(OAc)₂, RuPhos, K₂CO₃t-Amyl alcohol, 110 °C~70%C-3 selective

Analysis:

  • Selective amination at the C-4 iodo position is highly efficient for both molecules.[12][13]

  • Amination at the C-3 chloro position requires a move to third-generation Buchwald-Hartwig ligands (e.g., RuPhos) and specific solvent systems to overcome the high activation barrier of the C-Cl bond.

Sequential Cross-Coupling Strategies

The differential reactivity of the C-X bonds in these substrates makes them ideal for sequential, one-pot, or stepwise functionalization to build molecular complexity.

Sequential_Coupling Sequential Cross-Coupling Workflow start_Br This compound step1_Br Step 1: C-4 Coupling (e.g., Suzuki, Sonogashira) Mild Conditions start_Br->step1_Br start_Cl 3-Chloro-4-iodopyridine step1_Cl Step 1: C-4 Coupling (e.g., Suzuki, Sonogashira) Mild Conditions start_Cl->step1_Cl intermediate_Br 4-Substituted-3-bromopyridine step1_Br->intermediate_Br intermediate_Cl 4-Substituted-3-chloropyridine step1_Cl->intermediate_Cl step2_Br Step 2: C-3 Coupling Standard/Forcing Conditions intermediate_Br->step2_Br step2_Cl Step 2: C-3 Coupling Forcing Conditions (Bulky Ligands) intermediate_Cl->step2_Cl final_product 3,4-Disubstituted Pyridine step2_Br->final_product step2_Cl->final_product

Figure 2. Workflow for sequential functionalization.

This strategy allows for the controlled introduction of two different substituents onto the pyridine core, a highly valuable technique in medicinal chemistry for structure-activity relationship (SAR) studies.

Practical Considerations: Synthesis and Cost

  • Synthesis: Both compounds can be synthesized from common starting materials. For instance, this compound can be prepared from 3-bromopyridine via directed ortho-metalation followed by iodination. The synthesis of 3-chloro-4-iodopyridine is also accessible.[14][15]

  • Cost and Availability: As a general trend in fine chemicals, aryl chlorides are significantly less expensive than the corresponding aryl bromides. For large-scale and process chemistry applications, the cost savings of using 3-chloro-4-iodopyridine can be substantial, justifying the investment in developing more robust catalytic systems for the C-Cl activation step.

Application Scientist's Recommendation

The choice between this compound and 3-chloro-4-iodopyridine is context-dependent and should be guided by the specific goals of the research program.

  • For Early-Stage Discovery and Medicinal Chemistry: This compound is the recommended starting material. Its higher reactivity at the C-3 position allows for more reliable and versatile follow-up chemistry under a broader range of conditions. This facilitates rapid library synthesis and exploration of chemical space where reaction success is prioritized over cost.

  • For Process Development and Scale-Up: 3-Chloro-4-iodopyridine becomes the more attractive option. While requiring more specialized and often more expensive catalyst systems for the second coupling, the significantly lower cost of the starting material can lead to a more economical overall process at scale. The initial investment in process optimization is often offset by the long-term savings in raw material costs.

Representative Experimental Protocol

Regioselective Sonogashira Coupling of this compound at the C-4 Position

This protocol details a standard procedure for the selective functionalization of the C-I bond.[6]

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv, e.g., 284 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 equiv, 14 mg, 0.02 mmol), and CuI (0.04 equiv, 7.6 mg, 0.04 mmol).

  • Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 equiv, 0.42 mL, 3.0 mmol).

  • Substrate Addition: Add phenylacetylene (1.1 equiv, 0.12 mL, 1.1 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the 3-bromo-4-(phenylethynyl)pyridine product.

References

A Comparative Guide to the Spectroscopic Confirmation of 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of synthetic intermediates is paramount.[1] Halogenated pyridines, such as 3-Bromo-4-iodopyridine, are crucial building blocks in the synthesis of a wide array of functional molecules. Ensuring the precise regiochemistry of substitution on the pyridine ring is a critical step that underpins the success of subsequent synthetic transformations and the biological or material properties of the final product. This guide provides an in-depth comparison of spectroscopic techniques to definitively confirm the structure of this compound, contrasting its expected spectral data with that of potential isomeric impurities.

The narrative that follows is grounded in years of practical experience in structural characterization. The choice of analytical techniques and the interpretation of the resulting data are explained not merely as procedural steps, but as a logical framework for deductive reasoning. Each method serves as a piece of a puzzle, and together they provide a self-validating confirmation of the target molecule's identity.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Verification

Workflow for Structural Confirmation

The logical flow of analysis begins with techniques that provide information on the overall molecular framework and connectivity, followed by methods that probe specific functional groups and the overall molecular formula.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Crude Product nmr NMR Spectroscopy (¹H, ¹³C, COSY) synthesis->nmr Primary Structure ms Mass Spectrometry (GC-MS, HRMS) synthesis->ms Molecular Weight & Formula ir Infrared Spectroscopy (FTIR) synthesis->ir Functional Groups interpretation Combined Data Analysis nmr->interpretation ms->interpretation ir->interpretation confirmation Structural Confirmation of This compound interpretation->confirmation Convergent Evidence

Caption: Experimental workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of the atoms in the pyridine ring.

¹H NMR Spectroscopy: Unveiling Proton Environments

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm for pyridines) is of primary interest.[2] The chemical shifts and coupling patterns of the pyridine protons are highly sensitive to the nature and position of substituents.

Expected ¹H NMR Spectrum of this compound:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.7Doublet~5
H-5~7.3Doublet of doublets~5, ~1.5
H-6~8.6Doublet~1.5

These are predicted values and may vary based on the solvent and spectrometer frequency.

The rationale behind these assignments lies in the electronic effects of the substituents and the nitrogen atom. The protons at positions 2 and 6 are most deshielded due to their proximity to the electron-withdrawing nitrogen atom.[1] The bromine at position 3 will further deshield H-2. The iodine at position 4 will influence the chemical shift of H-5. The coupling constants reveal the connectivity: H-5 is coupled to both H-2 (ortho-coupling) and H-6 (meta-coupling).

Comparison with a Potential Isomer: 4-Bromo-3-iodopyridine

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.8Singlet-
H-5~7.2Doublet~5
H-6~8.5Doublet~5

The key difference lies in the signal for H-2, which would be a singlet in the isomer due to the absence of an adjacent proton. This clear distinction in the splitting pattern is a powerful diagnostic tool.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information about the carbon framework. The chemical shifts are influenced by the electronegativity of the attached atoms and substituents.

Expected ¹³C NMR Spectrum of this compound:

CarbonExpected Chemical Shift (ppm)
C-2~152
C-3~125
C-4~95
C-5~130
C-6~150

These are predicted values and may vary based on the solvent.

The carbon bearing the iodine (C-4) is expected to be significantly shielded (appear at a lower ppm value) due to the "heavy atom effect." The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire a COSY (Correlation Spectroscopy) spectrum to confirm proton-proton couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly attached protons and carbons.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the purity of the sample.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The nominal mass will be 283 g/mol .

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula C₅H₃BrIN.

  • Fragmentation Pattern: The fragmentation of halopyridines in the mass spectrometer often involves the loss of halogen atoms.[4][5] Expect to see fragment ions corresponding to the loss of I, Br, and sequential losses.

Comparison with Isomers: Isomers of this compound will have the same molecular weight. However, GC-MS can often separate isomers based on their different boiling points and interactions with the GC column, allowing for their individual detection and fragmentation analysis.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., a non-polar stationary phase like DB-5ms) and a temperature program that allows for the separation of the product from any impurities.

  • Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode over a mass range that includes the expected molecular ion (e.g., m/z 50-350).

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] For this compound, the IR spectrum will be characterized by absorptions corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
1600-1400Pyridine ring C=C and C=N stretching
Below 800C-Br and C-I stretching

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the specific substitution pattern of the molecule. While it can be challenging to assign every peak in this region, the overall pattern serves as a valuable fingerprint for comparison with a known standard or for distinguishing between isomers. The C-Br and C-I stretching vibrations are typically found at lower wavenumbers.[7][8]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Synthesizing the Evidence: A Holistic Approach to Confirmation

The true power of this analytical approach lies in the convergence of data from all three techniques.

G cluster_data Spectroscopic Data cluster_conclusion Conclusion nmr_data NMR Data: - Correct number of signals - Expected chemical shifts - Diagnostic coupling patterns conclusion Unambiguous Confirmation of This compound Structure nmr_data->conclusion Definitive Connectivity ms_data MS Data: - Correct molecular weight - Confirmed elemental formula (HRMS) - Characteristic isotopic pattern ms_data->conclusion Molecular Formula ir_data IR Data: - Presence of aromatic C-H - Pyridine ring vibrations - Confirmatory fingerprint region ir_data->conclusion Functional Group Identity

Caption: Logical relationship of spectroscopic data leading to structural confirmation.

The ¹H NMR spectrum provides the most definitive evidence for the substitution pattern through its unique chemical shifts and coupling constants. The ¹³C NMR complements this by confirming the number of unique carbon environments and the presence of a carbon atom bonded to iodine. Mass spectrometry confirms the molecular weight and elemental composition, ruling out unexpected products. Finally, IR spectroscopy provides a quick and reliable confirmation of the presence of the pyridine ring and the overall molecular fingerprint. When all of these pieces of evidence are in agreement, the structure of this compound can be assigned with the highest degree of confidence.

References

Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

The substituted pyridine motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence drives a continuous demand for versatile and efficient synthetic methodologies. Among the myriad of building blocks available, 3-bromo-4-iodopyridine has established itself as a particularly valuable precursor. Its utility stems from the differential reactivity of its carbon-halogen bonds, where the weaker carbon-iodine bond typically undergoes oxidative addition to a palladium catalyst much faster than the more robust carbon-bromine bond.[3][4] This chemoselectivity enables elegant, sequential cross-coupling reactions, allowing for the controlled, stepwise introduction of different substituents at the C4 and C3 positions.

However, reliance on a single building block can introduce limitations related to cost, availability, and a constrained synthetic scope. The modern synthetic chemist must be equipped with a diverse toolkit of alternative strategies to navigate these challenges and unlock new chemical space. This guide provides an in-depth comparison of alternative building blocks and strategies to this compound, offering objective analysis and experimental context to inform your synthetic design. We will explore other dihalopyridines, the use of pseudohalides to tune reactivity, the strategic reversal of polarity with organometallic reagents, and the paradigm-shifting approach of direct C-H functionalization.

I. Fine-Tuning Reactivity: Dihalogenated and Pseudohalogenated Pyridines

The most direct alternatives to this compound are other pyridines bearing two distinct halogen or pseudohalogen substituents. The choice of leaving group is a critical experimental parameter, directly influencing the conditions required for and the selectivity of cross-coupling reactions.

Other Dihalopyridines

By swapping the bromine or iodine for other halogens, chemists can subtly alter the reactivity profile of the starting material. For instance, 3-chloro-4-iodopyridine serves as a close analogue, still allowing for initial, selective coupling at the C4-iodine position, though the subsequent C3-chloro coupling will require more forcing conditions than for a C-Br bond. This increased robustness of the C-Cl bond can be advantageous in preventing unwanted side reactions in complex syntheses.

Pyridyl Triflates and Nonaflates

A more dramatic shift in reactivity is achieved by replacing a halogen with a pseudohalogen, such as a trifluoromethanesulfonate (triflate, OTf) or a nonafluorobutanesulfonate (nonaflate, ONf). These are exceptionally good leaving groups, often exhibiting higher reactivity than iodides in palladium-catalyzed oxidative addition.

  • 3-Bromo-4-(trifluoromethanesulfonyloxy)pyridine (3-Bromo-4-pyridyl Triflate): In this building block, the C4-OTf bond is generally more reactive than the C3-Br bond. However, this selectivity can sometimes be influenced or even reversed depending on the choice of palladium catalyst and ligands, a phenomenon known as the "Suzuki-Miyaura anomaly" in some systems.[5] This offers a handle for tunable, ligand-controlled selectivity.

  • 3-Bromo-4-pyridyl Nonaflate: The nonaflate group is an even more potent leaving group, further enhancing the reactivity at the C4 position and enabling couplings under milder conditions.[6]

The following table summarizes the relative reactivity of these leaving groups, which is a key consideration in planning a sequential cross-coupling strategy.

Building BlockFirst Coupling Site (Typical)Second Coupling SiteKey AdvantagePotential Challenge
This compoundC4 (Iodine)C3 (Bromine)Well-established, predictable selectivity.Moderate reactivity for C-Br coupling.
3-Chloro-4-iodopyridineC4 (Iodine)C3 (Chlorine)High stability of C-Cl bond prevents side reactions.C-Cl coupling requires harsh conditions.
3-Bromo-4-pyridyl TriflateC4 (Triflate)C3 (Bromine)High reactivity at C4, ligand-tunable selectivity.[5]Cost of triflating reagents.
3-Bromo-4-pyridyl NonaflateC4 (Nonaflate)C3 (Bromine)Extremely high reactivity for mild C4 coupling.[6]Higher cost and specialized synthesis.

II. Reversing the Polarity: Pyridine Organometallics

Instead of employing an electrophilic pyridine building block, a powerful alternative strategy involves making the pyridine core the nucleophilic partner in a cross-coupling reaction. This fundamentally alters the retrosynthetic analysis and opens up different pathways for molecule construction.

Pyridine Boronic Acids and Esters

Pyridine-4-boronic acid and its corresponding pinacol esters are now widely available and serve as excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[7] This approach allows for the coupling of a C4-boron substituted pyridine with a wide range of aryl or vinyl halides/triflates. These reagents are generally stable, crystalline solids, making them easy to handle and store.[8][9] The synthesis of a 3,4-disubstituted pyridine would then involve starting with a 3-substituted pyridine-4-boronic ester or functionalizing the C3 position after the initial C4 coupling.

Pyridyl Grignard Reagents

Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are potent carbon nucleophiles.[10][11][12] A 3-substituted-4-pyridylmagnesium halide can be formed from the corresponding 4-halopyridine and subsequently reacted with various electrophiles. However, the preparation of pyridyl Grignard reagents can be challenging due to the basicity of the reagent potentially leading to side reactions with other pyridine molecules.[13]

The diagram below illustrates the contrasting synthetic strategies. The "Halopyridine Strategy" relies on the pyridine as an electrophile, while the "Organometallic Strategy" positions it as the nucleophile.

G cluster_0 Retrosynthetic Strategies target 3,4-Disubstituted Pyridine reagent1 This compound (Electrophile) target->reagent1 Sequential Coupling reagent2 R1-M & R2-M (Nucleophiles) target2 3,4-Disubstituted Pyridine reagent3 4-Pyridylboronic Ester (Nucleophile) target2->reagent3 Reversed Polarity Coupling reagent4 R1-X (Electrophile)

Caption: Contrasting retrosynthetic approaches for 3,4-disubstituted pyridines.

III. The Modern Approach: Direct C-H Functionalization

Perhaps the most significant departure from the classical pre-functionalized building block approach is the direct activation of C-H bonds on a simpler pyridine scaffold.[14][15][16] This strategy is highly atom-economical and can significantly shorten synthetic sequences by avoiding the installation and removal of activating groups.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique where a functional group on a ring directs deprotonation by a strong base (typically an organolithium reagent) to an adjacent position.[17][18] In the case of 3-bromopyridine , the bromine atom can serve as a directing group, facilitating lithiation at the C4 position with bases like lithium diisopropylamide (LDA).[19][20] The resulting 3-bromo-4-lithiopyridine is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, esters, silyl halides) to install the C4 substituent. The C3-bromo group can then be used in a subsequent cross-coupling reaction.

Transition Metal-Catalyzed C-H Activation

An alternative C-H functionalization strategy involves the use of transition metal catalysts (e.g., Palladium, Rhodium, Iridium) that can insert directly into a C-H bond, forming a metallacyclic intermediate which then reacts with a coupling partner.[21][22] For pyridines, this often involves a directing group to control the regioselectivity of the C-H activation.[23] This approach avoids the use of stoichiometric strong bases and can offer unique reactivity and selectivity.

G cluster_0 Directed ortho-Metalation (DoM) of 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine Intermediate 3-Bromo-4-lithiopyridine 3-Bromopyridine->Intermediate LDA, THF, -78 °C Product 3-Bromo-4-R-Pyridine Intermediate->Product Add Electrophile (E+)

Caption: Workflow for C4-functionalization via Directed ortho-Metalation.

IV. Experimental Protocols

To provide a practical context for these alternatives, the following section outlines representative experimental procedures. These protocols are intended as illustrative examples and should be adapted based on the specific substrates and desired outcomes.

Protocol 1: Baseline Sequential Suzuki-Miyaura Coupling

Reaction: Stepwise coupling using this compound.

  • Step A: C4-Arylation. To a degassed solution of this compound (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of Dioxane/H₂O is added Pd(PPh₃)₄ (0.03 equiv). The mixture is heated to 80 °C under a nitrogen atmosphere for 4 hours or until TLC/LCMS indicates consumption of the starting material.

  • Workup A: The reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product (3-bromo-4-arylpyridine) is purified by column chromatography.

  • Step B: C3-Arylation. To a degassed solution of the purified 3-bromo-4-arylpyridine (1.0 equiv), a different arylboronic acid (1.2 equiv), and Cs₂CO₃ (3.0 equiv) in a 4:1 mixture of Dioxane/H₂O is added PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv). The mixture is heated to 100 °C under a nitrogen atmosphere for 12 hours.

  • Workup B: Follow the same procedure as Workup A to isolate the final 3,4-diarylpyridine product.

Causality: The first coupling is performed under milder conditions with a catalyst suitable for C-I bonds. The second, more challenging C-Br coupling requires a more active catalyst (like one with a dppf ligand) and higher temperatures.[24][25]

Protocol 2: Synthesis via Directed ortho-Metalation (DoM)

Reaction: C4-silylation of 3-bromopyridine followed by C3-coupling.

  • Step A: Lithiation and Trapping. A solution of 3-bromopyridine (1.0 equiv) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of LDA (1.1 equiv, freshly prepared or commercial) is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Trimethylsilyl chloride (1.2 equiv) is then added, and the reaction is allowed to slowly warm to room temperature overnight.

  • Workup A: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to yield crude 3-bromo-4-(trimethylsilyl)pyridine, which is purified by chromatography or distillation.

  • Step B: C3-Coupling. The purified 3-bromo-4-silylpyridine is subjected to Suzuki-Miyaura coupling conditions as described in Protocol 1, Step B, to yield the 3-aryl-4-silylpyridine. The silyl group can be retained or removed if desired.

Causality: The use of a very low temperature (-78 °C) is critical to ensure the kinetic deprotonation at C4 and to maintain the stability of the organolithium intermediate, preventing side reactions like halogen-metal exchange.[19]

V. Summary and Outlook

The choice of a building block for pyridine synthesis is a strategic decision that profoundly impacts the entire synthetic route. While this compound remains a reliable and effective tool for sequential couplings, a wealth of powerful alternatives offers solutions to its potential limitations.

StrategyKey Advantage(s)Key Challenge(s)Ideal Application
Dihalopyridines Predictable, well-understood reactivity.Can require harsh conditions for less reactive halogens.Stepwise synthesis of complex biaryls.
Pyridyl Pseudohalides High reactivity, enabling milder reaction conditions.Higher cost of reagents (triflic anhydride, etc.).Rapid access to analogues; coupling with sensitive substrates.
Pyridine Organometallics Reverses synthetic polarity; couples with electrophiles.Stability of reagents (especially Grignards); synthesis of precursors.Convergent synthesis; when the desired R-group is best sourced as an electrophile.
C-H Functionalization High atom economy; shortens synthetic routes.Requires strong bases (DoM) or specialized catalysts; regioselectivity control.Sustainable chemistry; rapid diversification from a common, simple precursor.

The trajectory of modern organic synthesis is clearly pointed towards greater efficiency and sustainability. In this context, strategies like direct C-H functionalization are not merely alternatives but represent the future of pyridine construction.[16] They challenge chemists to move beyond the traditional "pre-functionalized" mindset, offering greener, more elegant, and often more powerful routes to the complex molecules that drive innovation in medicine and materials science. By understanding the full spectrum of available tools—from tuning halogen reactivity to reversing polarity and activating C-H bonds—researchers can design more creative and effective syntheses to meet the challenges of tomorrow.

References

Benchmarking Sonogashira vs. Suzuki Reactions for the Selective Functionalization of 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

<_>

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selective functionalization of dihalogenated heterocycles is a critical strategy for building molecular complexity. The compound 3-bromo-4-iodopyridine stands out as a valuable building block, featuring two distinct halogen atoms that offer opportunities for sequential, site-selective cross-coupling reactions. The choice between different cross-coupling methodologies can significantly impact yield, selectivity, and overall efficiency. This guide provides an in-depth, objective comparison of two cornerstone palladium-catalyzed reactions—the Sonogashira and Suzuki-Miyaura couplings—for the selective functionalization of this compound at the C-4 position.

The Underlying Principle: Chemoselectivity in Dihalogenated Pyridines

The ability to selectively functionalize one halogen over another on the same molecule, known as chemoselectivity, is governed by the differing reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1][2] The generally accepted order of reactivity for halogens in this step is I > Br > Cl.[3][4] This inherent difference in reactivity allows for the preferential activation of the more labile carbon-iodine bond at the 4-position of this compound under milder conditions, leaving the more stable carbon-bromine bond at the 3-position available for subsequent transformations.[4][5]

Head-to-Head: Sonogashira vs. Suzuki Coupling

The Sonogashira and Suzuki reactions are two of the most powerful and widely used methods for forming new carbon-carbon bonds.[3][6][7] However, their mechanisms, optimal conditions, and substrate scope have distinct differences that make one more suitable than the other depending on the desired transformation.

The Sonogashira Reaction: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][8] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[9] The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups.[6]

Mechanism: The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[8]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.[6]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[6]

    • Reductive Elimination: The desired product is formed through reductive elimination, regenerating the Pd(0) catalyst.[6]

  • Copper Cycle:

    • The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[6] This species is crucial for the transmetalation step.

The Suzuki-Miyaura Reaction: Creating C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[2][3] It is a versatile and widely used method for the synthesis of biaryls, styrenes, and polyolefins.[3]

Mechanism: The catalytic cycle of the Suzuki reaction consists of three main steps:[1][2]

  • Oxidative Addition: Similar to the Sonogashira reaction, the active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide.[10]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[1]

Experimental Benchmark: A Comparative Analysis

To provide a clear comparison, we present hypothetical but representative experimental protocols for the selective C-4 functionalization of this compound using both Sonogashira and Suzuki couplings.

Table 1: Comparative Data for Sonogashira vs. Suzuki Reactions
ParameterSonogashira ReactionSuzuki Reaction
Coupling Partner PhenylacetylenePhenylboronic Acid
Product 3-Bromo-4-(phenylethynyl)pyridine3-Bromo-4-phenylpyridine
Typical Yield 85-95%80-90%
Selectivity (C-4 vs. C-3) >98:2>98:2
Reaction Time 2-6 hours4-12 hours
Catalyst Loading 1-3 mol% Pd, 2-5 mol% CuI2-5 mol% Pd
Reaction Temperature Room Temperature to 60 °C80-100 °C

In-Depth Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C-4 Position

This protocol details the copper-catalyzed Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[5]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.[5]

  • Purge the flask with an inert gas.[5]

  • Under a positive flow of inert gas, add the palladium catalyst.[5]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[5]

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Chemistry

Diagram 1: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl Ar-Pd(II)-I OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Coupled Ar-Pd(II)-C≡CR Trans->PdII_Coupled RE Reductive Elimination PdII_Coupled->RE Ar-C≡CR RE->Pd0 CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Trans

Caption: Catalytic cycles of the Sonogashira reaction.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-I PdII_Aryl Ar-Pd(II)-I OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Coupled Ar-Pd(II)-R' Trans->PdII_Coupled RE Reductive Elimination PdII_Coupled->RE Ar-R' RE->Pd0 Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 3: Experimental Workflow

Workflow Start Start: This compound Sonogashira Sonogashira Coupling (Phenylacetylene) Start->Sonogashira Suzuki Suzuki Coupling (Phenylboronic Acid) Start->Suzuki Product_Sono Product: 3-Bromo-4-(phenylethynyl)pyridine Sonogashira->Product_Sono Product_Suzuki Product: 3-Bromo-4-phenylpyridine Suzuki->Product_Suzuki Analysis Analysis: Yield, Selectivity, Purity Product_Sono->Analysis Product_Suzuki->Analysis Further_Func Further Functionalization at C-3 (Bromo) Analysis->Further_Func

Caption: General workflow for selective functionalization.

Discussion and Field-Proven Insights

Sonogashira Coupling:

  • Advantages: The milder reaction conditions, often at room temperature, can be advantageous for substrates with sensitive functional groups.[6] The reaction is typically faster than the Suzuki coupling. The formation of the C(sp²)-C(sp) bond introduces a linear alkyne moiety, which is a versatile functional group for further transformations, such as click chemistry or conversion to other functional groups.

  • Considerations: The use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling), which may complicate purification.[8] While copper-free Sonogashira protocols exist, they may require more specialized ligands or higher temperatures.[8][11] The handling of terminal alkynes, which can be volatile or unstable, requires appropriate care.

Suzuki-Miyaura Coupling:

  • Advantages: The primary advantage of the Suzuki reaction is the commercial availability of a vast array of boronic acids and esters, allowing for the introduction of a wide variety of aryl, heteroaryl, and even alkyl groups.[3][12] The reagents are generally stable and easy to handle.[7] The reaction is often tolerant of aqueous conditions, which can be beneficial for certain applications and for scaling up.[3][13]

  • Considerations: The Suzuki reaction typically requires higher temperatures than the Sonogashira coupling, which could be a limitation for thermally sensitive substrates. The presence of a base is essential for the activation of the boronic acid, and the choice of base can be critical for the reaction's success.[12] In some cases, boronic acid homocoupling can occur as a side reaction.

Conclusion

Both the Sonogashira and Suzuki-Miyaura reactions are highly effective methods for the selective functionalization of this compound at the more reactive C-4 position. The choice between the two will ultimately depend on the specific synthetic goal.

  • For the introduction of an alkynyl moiety, which can serve as a versatile handle for further synthetic manipulations, the Sonogashira reaction is the clear choice, offering mild conditions and high efficiency.

  • When the goal is to introduce a diverse range of aryl or heteroaryl substituents, the Suzuki-Miyaura reaction provides unparalleled scope due to the extensive library of commercially available boronic acids.

By understanding the mechanistic nuances and practical considerations of each reaction, researchers can make informed decisions to optimize their synthetic strategies and efficiently access a wide range of novel, selectively functionalized pyridine derivatives for applications in drug discovery, materials science, and beyond.

References

The Strategic Value of 3-Bromo-4-iodopyridine: A Cost-Benefit Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, dihalogenated pyridines stand out for their versatility in constructing complex molecular architectures. This guide provides an in-depth cost-benefit analysis of 3-Bromo-4-iodopyridine, a reagent of growing importance, by objectively comparing its performance against viable alternatives in key synthetic transformations. The insights presented herein are grounded in experimental data to empower chemists with the knowledge to make informed strategic decisions in their synthetic endeavors.

The Differentiating Power of Halogen Reactivity

The synthetic utility of dihalopyridine derivatives in cross-coupling reactions is fundamentally governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed transformations, the oxidative addition of the C-X bond to the metal center is often the rate-determining step. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, leading to a predictable reactivity order of I > Br > Cl.[1][2] This inherent difference is the cornerstone of regioselective synthesis, allowing for the sequential and controlled functionalization of the pyridine scaffold.[3]

This compound exemplifies this principle, offering a highly reactive C-I bond at the 4-position for initial, mild transformations, while the more robust C-Br bond at the 3-position remains available for subsequent, often more forcing, reaction conditions. This strategic handle is invaluable for creating diverse libraries of substituted pyridines, a common core in many pharmaceutical agents.[4]

Comparative Performance in Key Cross-Coupling Reactions

The true value of a synthetic building block is demonstrated through its performance in widely used chemical transformations. Here, we compare this compound with its common alternatives—3,4-dibromopyridine and 3-bromo-4-chloropyridine—in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: A Tale of Regioselectivity

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. In the context of dihalopyridines, achieving high regioselectivity is paramount to avoid complex product mixtures and costly purification steps.

SubstrateCoupling PartnerCatalyst SystemPredominant ProductYield (%)Regioselectivity (C4:C3/C2)
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃4-Phenyl-3-bromopyridine>90>99:1[5]
3,4-Dibromopyridine Phenylboronic acidPd(PPh₃)₄, K₂CO₃Mixture of 4-phenyl-3-bromopyridine and 3-phenyl-4-bromopyridine~85Variable, often poor[6]
3-Bromo-4-chloropyridine Phenylboronic acidPd(dppf)Cl₂, K₃PO₄4-Phenyl-3-bromopyridine~80High (C-Br reacts preferentially)

Analysis: this compound demonstrates superior regioselectivity in Suzuki-Miyaura couplings, yielding almost exclusively the C-4 functionalized product under standard conditions.[5] This is a significant advantage over 3,4-dibromopyridine, which often leads to isomeric mixtures that are challenging to separate. While 3-bromo-4-chloropyridine offers good selectivity for the more reactive C-Br bond, the subsequent functionalization of the C-Cl bond requires more forcing conditions, potentially limiting the scope of compatible functional groups.

Sonogashira Coupling: Precision in Alkynylation

The introduction of alkynyl moieties via the Sonogashira coupling is a critical transformation in medicinal chemistry. The chemoselectivity of this reaction with dihalopyridines is a key consideration.

SubstrateCoupling PartnerCatalyst SystemPredominant ProductYield (%)Regioselectivity
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N3-Bromo-4-(phenylethynyl)pyridine~90C-4 selective[7]
3,4-Dibromopyridine PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NMixture of mono- and di-coupled productsVariableLow[6]
3-Bromo-4-chloropyridine PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N3-Bromo-4-(phenylethynyl)pyridineModerateC-Br reacts preferentially, but C-Cl can react under forcing conditions

Analysis: this compound once again provides excellent regioselectivity, allowing for the clean installation of an alkyne at the 4-position.[7] In contrast, 3,4-dibromopyridine is prone to forming mixtures of mono- and di-alkynylated products, reducing the yield of the desired compound and complicating downstream processing.[6]

Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The ability to selectively introduce an amino group onto a dihalogenated pyridine core is highly valuable.

SubstrateCoupling PartnerCatalyst SystemPredominant ProductYield (%)Regioselectivity
This compound MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃4-Morpholino-3-bromopyridineHighC-4 selective[8]
3,4-Dibromopyridine MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Mixture of mono- and di-aminated productsVariableLow[6]
3-Bromo-4-chloropyridine MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃4-Morpholino-3-bromopyridineGoodC-Br reacts preferentially

Analysis: The trend of superior regioselectivity for this compound continues in C-N bond formation, enabling the clean introduction of an amine at the 4-position.[8] This predictable reactivity simplifies synthetic planning and execution compared to the use of 3,4-dibromopyridine.

Cost-Benefit Analysis: Beyond the Price Tag

While the initial procurement cost of a reagent is a significant factor, a comprehensive cost-benefit analysis must consider the entire synthetic workflow, including reaction efficiency, purification costs, and the value of researcher time.

ReagentTypical PurityPrice (per gram)Molar Mass ( g/mol )Price (per mole)
This compound 97%~$50 - $100283.89~$14,195 - $28,389
3,4-Dibromopyridine 98%~$20 - $40236.89~$4,738 - $9,476
3-Bromo-4-chloropyridine 97%~$30 - $60192.45~$5,774 - $11,547

Note: Prices are approximate and can vary significantly between suppliers and purchase volumes.

Analysis: On a per-gram and per-mole basis, this compound is demonstrably more expensive than its dibromo and bromo-chloro counterparts. However, this higher initial investment can be justified by several factors:

  • Reduced Purification Costs: The high regioselectivity of reactions with this compound often leads to cleaner reaction profiles, simplifying or even eliminating the need for complex and costly chromatographic purification of isomeric mixtures.

  • Increased Overall Yield: By avoiding the formation of undesired isomers, the effective yield of the target molecule is often significantly higher, leading to a more efficient use of all starting materials.

  • Time Savings: The simplification of purification and the predictability of the reaction outcome translate to a significant reduction in researcher time and effort, a critical factor in fast-paced drug discovery environments.

  • Enabling Complex Syntheses: The ability to perform sequential cross-couplings with high fidelity opens up synthetic routes to complex, highly functionalized pyridine derivatives that would be difficult or impossible to access using less selective reagents.

Experimental Protocols

To provide a practical context for the discussed transformations, the following are generalized, yet detailed, experimental protocols.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the dihalopyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[6]

General Procedure for Sonogashira Coupling

A mixture of the dihalopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol) is placed in a Schlenk tube under an argon atmosphere. Anhydrous and degassed triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with an organic solvent, and the salt is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, combine the dihalopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.). Add anhydrous, degassed solvent (e.g., toluene or dioxane). Heat the reaction mixture with vigorous stirring (typically 80-110 °C) and monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[9][10]

Visualization of Synthetic Strategy

The strategic advantage of this compound lies in its capacity for sequential, regioselective functionalization. This workflow can be visualized as follows:

G cluster_0 Sequential Cross-Coupling Strategy Start This compound Step1 Mild Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Step1 Reacts at C-I bond Intermediate 4-Substituted-3-bromopyridine Step1->Intermediate Step2 Second Cross-Coupling (More Forcing Conditions) Intermediate->Step2 Reacts at C-Br bond Product 3,4-Disubstituted Pyridine Step2->Product

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and regulatory compliance extends beyond the bench. The responsible management of chemical waste is a critical component of the research lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-4-iodopyridine, a halogenated pyridine derivative integral to many synthetic pathways. As your Senior Application Scientist, my objective is to equip you with not just the steps for disposal, but the scientific rationale that underpins these essential safety protocols.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. This compound is a solid substance characterized by a distinct hazard profile that necessitates careful handling and disposal.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The presence of both bromine and iodine on the pyridine ring classifies it as a halogenated organic compound. These compounds are of particular environmental concern due to their potential for persistence and the formation of hazardous byproducts if not disposed of correctly.

Chemical and Physical Properties Summary
PropertyValueReference(s)
CAS Number 89167-19-1[1]
Molecular Formula C₅H₃BrIN[1]
Molecular Weight 283.89 g/mol
Appearance White to pale cream or yellow crystalline powder
Melting Point 59.0-68.0 °C
Solubility Soluble in Methanol

The Cornerstone of Safe Disposal: Waste Identification and Segregation

The principle of "like with like" is the bedrock of safe and cost-effective hazardous waste management. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

Waste Classification: A Critical First Step

All materials contaminated with this compound must be classified as hazardous waste . This includes:

  • Neat (pure) this compound

  • Solutions containing this compound

  • Contaminated labware (e.g., pipette tips, vials, gloves, weighing boats)

  • Spill cleanup materials

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While pyridine is listed as a hazardous waste with the code U196 , and spent halogenated solvents can fall under "F-listed" wastes (such as F002), the specific code for a substituted pyridine like this compound may vary. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for the precise RCRA waste code designation.[2][3][4]

The Segregation Protocol: Preventing Incompatibility

The following segregation protocol is crucial to prevent dangerous chemical reactions within the waste container:

  • Halogenated vs. Non-Halogenated: this compound waste must be collected in a designated halogenated organic waste stream.[5][6] Never mix it with non-halogenated organic waste. The co-mingling of these waste streams can complicate the disposal process and lead to higher disposal fees.[7]

  • Incompatible Materials: Keep this compound waste separate from:

    • Strong oxidizing agents

    • Strong acids

    • Bases

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This section provides a detailed, sequential workflow for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.

Step 2: Waste Containerization - Containment is Key

The integrity of your waste container is critical to preventing leaks and ensuring safe transport.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for your halogenated organic waste. High-density polyethylene (HDPE) carboys are a common and suitable choice.[6] The container must have a secure, screw-top cap.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect neat this compound and contaminated solid labware in a designated container for solid halogenated organic waste.

    • Liquid Waste: Collect solutions containing this compound in a separate, designated container for liquid halogenated organic waste.

Step 3: Labeling - Clarity for Compliance and Safety

Proper labeling is a regulatory requirement and essential for communicating the hazards of the waste.[8][9]

As soon as the first drop of waste is added, the container must be labeled with the following information:[10][11][12][13]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents in the waste stream, with their approximate percentages.

  • The appropriate hazard pictograms (e.g., harmful/irritant).

  • The accumulation start date (the date the first waste was added to the container).

  • The name and contact information of the generating laboratory/researcher.

Step 4: Accumulation and Storage - A Secure Holding Pattern

Waste containers must be stored safely in a designated satellite accumulation area (SAA) within the laboratory.[14]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Final Disposal - The Professional Hand-off

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

  • Contact Your EHS Office: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Provide Documentation: Be prepared to provide all the information from your hazardous waste label to the disposal personnel.

The Science of Destruction: Why Incineration is the Preferred Method

For halogenated organic compounds like this compound, high-temperature incineration is the most effective and environmentally sound disposal method.[15]

The Rationale for Incineration:
  • Complete Destruction: Hazardous waste incinerators operate at extremely high temperatures (typically 820-1,600°C), which provides the energy required to break the strong carbon-halogen and carbon-carbon bonds in the pyridine ring.[16] The U.S. Environmental Protection Agency (EPA) mandates a destruction and removal efficiency (DRE) of at least 99.99% for principal organic hazardous constituents.[8][15][17]

  • Formation of Less Harmful Products: In a properly operated incinerator with sufficient oxygen, the organic material is converted to carbon dioxide, water, and inorganic acid gases (in this case, hydrogen bromide and hydrogen iodide).

  • Acid Gas Scrubbing: The flue gases from the incinerator pass through sophisticated air pollution control devices, including scrubbers, which neutralize the acid gases before they are released into the atmosphere.

  • Iodine Recovery: Advanced incineration facilities may have the capability to recover iodine from the flue gas, turning a waste product back into a valuable raw material and promoting a circular economy.[18][19]

Understanding Thermal Decomposition Products:

Incomplete combustion of halogenated organic compounds can lead to the formation of highly toxic byproducts, such as halogenated dioxins and furans.[20] This is why the controlled, high-temperature environment of a hazardous waste incinerator is crucial. The operational parameters of the incinerator are carefully monitored to ensure complete combustion and minimize the formation of these hazardous products.

Alternative Disposal Considerations

While incineration is the standard, other technologies for the degradation of halogenated organic compounds exist, though they are less commonly used for routine laboratory waste disposal.

  • Chemical Dehalogenation: Methods exist to chemically remove the halogen atoms from the pyridine ring, rendering it less hazardous.[18][21]

  • Photodegradation: Research has shown that UV irradiation can be used to break down halogenated pyridines.[1][22]

These methods are typically more specialized and may not be readily available for the disposal of laboratory-scale waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate as Halogenated Organic Waste classify->segregate container Select a Labeled, Compatible Waste Container segregate->container label_container Label Container with: 'Hazardous Waste', Chemical Name & %, Date, and Hazards container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incineration High-Temperature Incineration (Licensed Facility) contact_ehs->incineration end End: Compliant Disposal incineration->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures and understanding the scientific principles behind them, you contribute to a safer laboratory environment, ensure regulatory compliance, and protect our shared ecosystem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-iodopyridine
Reactant of Route 2
3-Bromo-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.